R8-T198wt
Description
Properties
Molecular Formula |
C111H211N59O26S |
|---|---|
Molecular Weight |
2820.33 |
SMILES |
CC(C[C@@](/N=C(O)/C/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C/N=C(O)/C/N=C(O)/CN)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Inhibition of p27Kip1 Phosphorylation by R8-T198wt: Mechanism and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the mechanism by which the cell-permeable peptide R8-T198wt inhibits the phosphorylation of the cyclin-dependent kinase inhibitor p27Kip1. We will delve into the critical role of p27Kip1 in cell cycle regulation, the significance of its phosphorylation, and the therapeutic potential of targeting this pathway with R8-T198wt, a potent inhibitor of Pim-1 kinase. This document will further provide detailed experimental protocols for researchers to investigate this interaction in their own work.
The Gatekeeper of G1/S Transition: An Introduction to p27Kip1
The protein p27Kip1 is a crucial member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1][2] Its primary function is to regulate the cell cycle, specifically at the G1 to S phase transition.[3] It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 complexes, thereby preventing the cell from committing to DNA replication and division.[3][4] The cellular levels of p27Kip1 are tightly controlled, primarily through post-translational modifications, with phosphorylation playing a pivotal role in its stability and subcellular localization.[1][3][5] Dysregulation of p27Kip1, often leading to its degradation, is a common feature in many human cancers, making it a significant target for therapeutic intervention.[3][6]
Phosphorylation: The Switch for p27Kip1 Degradation
The stability and function of p27Kip1 are intricately regulated by a series of phosphorylation events at multiple serine and threonine residues.[5] Phosphorylation can either promote its degradation or alter its subcellular localization, thereby modulating its inhibitory activity on CDKs.[1][5]
One of the key phosphorylation sites is Threonine 187 (T187), which is targeted by the cyclin E-CDK2 complex itself.[7] Phosphorylation at this site marks p27Kip1 for ubiquitination by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome.[7]
Another critical residue is Threonine 198 (T198) located in the C-terminus of p27Kip1.[3][7][8] Phosphorylation at T198 is a key event that promotes the nuclear export of p27Kip1 to the cytoplasm.[1][3][9] This translocation is often mediated by the binding of phosphorylated p27Kip1 to 14-3-3 proteins.[1][9] Once in the cytoplasm, p27Kip1 can be degraded through a proteasome-dependent pathway.[3] Several kinases have been identified to phosphorylate p27Kip1 at T198, including Akt (also known as Protein Kinase B), p90 ribosomal S6 kinases (RSK), and the Pim family of serine/threonine kinases.[7][10][11]
Pim-1 Kinase: A Key Regulator of p27Kip1 Phosphorylation
The Pim family of proto-oncogenic serine/threonine kinases, consisting of Pim-1, Pim-2, and Pim-3, are crucial regulators of cell proliferation, survival, and apoptosis.[8][9] All three Pim kinase family members have been shown to directly bind to and phosphorylate p27Kip1 at both Threonine 157 (T157) and Threonine 198 (T198).[7][9] This phosphorylation event is a critical step in the downregulation of p27Kip1, thereby promoting cell cycle progression.[9] Overexpression of Pim kinases is observed in various cancers and is often associated with poor prognosis.[12]
The signaling pathways that lead to the activation of Pim kinases are often initiated by cytokines and growth factors through the JAK/STAT pathway.[12]
R8-T198wt: A Targeted Inhibitor of Pim-1 Kinase
R8-T198wt is a novel, cell-permeable peptide designed to specifically inhibit the activity of Pim-1 kinase.[13] It is derived from the C-terminal region of human p27Kip1, encompassing the T198 phosphorylation site, and is fused to an octa-arginine (R8) sequence to facilitate its entry into cells.[14]
Mechanism of Action
R8-T198wt acts as a competitive inhibitor of Pim-1 kinase.[13] By mimicking the substrate recognition site on p27Kip1, it binds to the active site of Pim-1, preventing the kinase from phosphorylating its natural substrate. The binding affinity of R8-T198wt to Pim-1 has been determined with a dissociation constant (KD) of 323 nM.[14]
The inhibition of Pim-1 by R8-T198wt leads to a significant reduction in the phosphorylation of p27Kip1 at the T198 residue. This, in turn, prevents the nuclear export and subsequent degradation of p27Kip1, leading to its accumulation in the nucleus where it can effectively inhibit the cyclin E-CDK2 complex.[9][13] The ultimate cellular consequences of R8-T198wt treatment are G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[13]
Figure 1. Signaling pathway of R8-T198wt-mediated inhibition of p27Kip1 phosphorylation.
Experimental Protocols for Studying R8-T198wt Activity
To facilitate research in this area, we provide the following detailed protocols for key experiments to characterize the effects of R8-T198wt.
In Vitro Pim-1 Kinase Assay
This assay directly measures the ability of R8-T198wt to inhibit the phosphorylation of a p27Kip1-derived substrate by recombinant Pim-1 kinase.
Materials:
-
Recombinant active Pim-1 kinase
-
Biotinylated peptide substrate derived from p27Kip1 (e.g., Biotin-LRRRQT-OH)
-
R8-T198wt peptide
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Streptavidin-coated plates or beads
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Pim-1 kinase, and the biotinylated p27Kip1 peptide substrate.
-
Add varying concentrations of R8-T198wt or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate by scintillation counting or by following the manufacturer's protocol for the non-radioactive detection system.[6]
-
Calculate the percentage of kinase inhibition for each concentration of R8-T198wt and determine the IC50 value.
Western Blot Analysis of Phospho-p27Kip1 (T198)
This method allows for the detection of changes in the phosphorylation status of endogenous p27Kip1 in cells treated with R8-T198wt.
Materials:
-
Cancer cell line known to express Pim-1 (e.g., DU145 prostate cancer cells)
-
R8-T198wt peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p27Kip1 (T198) and anti-total p27Kip1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of R8-T198wt or a vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-p27Kip1 (T198) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p27Kip1 and a loading control to ensure equal protein loading.[15][16]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) following treatment with R8-T198wt.[17]
Materials:
-
Cancer cell line
-
R8-T198wt peptide
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with R8-T198wt as described for the Western blot analysis.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[18][19]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Figure 2. Experimental workflow for cell cycle analysis by flow cytometry.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of R8-T198wt.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 323 nM | In vitro (Pim-1) | [14] |
| Tumor Growth Inhibition | Significant reduction | DU145 xenografts in nude mice | [13] |
| Effect on Cell Cycle | G1 arrest | DU145 cells | [13] |
| Induction of Apoptosis | Yes | DU145 cells | [13] |
Therapeutic Potential and Future Directions
The targeted inhibition of Pim-1 kinase by R8-T198wt presents a promising therapeutic strategy for cancers characterized by p27Kip1 dysregulation. By stabilizing p27Kip1 and restoring its tumor-suppressive function, R8-T198wt has demonstrated anti-tumor activity in preclinical models.[13] Furthermore, its ability to overcome resistance to conventional chemotherapeutic agents like taxol highlights its potential in combination therapies.[13]
The development of small molecule inhibitors targeting Pim kinases is an active area of research, with several compounds in preclinical and clinical development.[8][20] These efforts underscore the therapeutic potential of targeting the Pim-1/p27Kip1 axis in oncology. Future research should focus on optimizing the delivery and stability of peptide-based inhibitors like R8-T198wt and exploring their efficacy in a broader range of cancer types.
Conclusion
R8-T198wt is a valuable research tool and a potential therapeutic lead that effectively inhibits the phosphorylation of p27Kip1 by targeting Pim-1 kinase. This guide has provided a comprehensive overview of the underlying molecular mechanisms and detailed experimental protocols to empower researchers to further investigate this important signaling pathway. A deeper understanding of the interplay between Pim-1 and p27Kip1 will undoubtedly pave the way for the development of novel and more effective cancer therapies.
References
-
Morishita D, et al. (2011). Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase. Journal of Biological Chemistry. [Link]
-
Sun C, et al. (2016). Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G. American Journal of Cancer Research. [Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. National Institutes of Health. [Link]
-
Nawrocki, S. T., et al. (2018). Pim-1 kinase as cancer drug target: An update. Pharmacological Research. [Link]
-
Panchal, N., et al. (2022). Targeting PIM Kinases to Improve the Efficacy of Immunotherapy. Cancers. [Link]
-
Morishita D, et al. (2008). Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels. Cancer Research. [Link]
-
Bachs O, et al. (2018). Role of p27 Kip1 as a transcriptional regulator. Oncotarget. [Link]
-
Rodier G, et al. (2005). C-terminal phosphorylation controls the stability and function of p27kip1. The EMBO Journal. [Link]
-
Chu, I. M., et al. (2007). The Role of p27Kip1 in Regulating Cell Cycle and Oncogenesis. Clinical Medicine & Research. [Link]
-
The p27 KIP1 protein is regulated by phosphorylation on multiple sites. ResearchGate. [Link]
-
Kim, H. J., & Lee, G. (2013). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. [Link]
-
Fujita N, et al. (2003). Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization. Journal of Biological Chemistry. [Link]
-
Bastians H, et al. (1999). The cyclin-dependent kinase inhibitor p27 Kip1 induces N-terminal proteolytic cleavage of cyclin A. Proceedings of the National Academy of Sciences. [Link]
-
Lloyd, R. V., et al. (1999). p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers. The American Journal of Pathology. [Link]
-
FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. [Link]
-
Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
-
Protocol for Invitro Kinase Assay. Unknown Source. [Link]
-
Qu, Y., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides. MDPI. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Therapeutic Potential of Targeting p27kip1 in Plaque Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM Kinase Inhibitor VIII, R8-T198wt The PIM Kinase Inhibitor VIII, R8-T198wt controls the biological activity of PIM Kinase. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Phospho-p27 Kip1 (Thr198) Polyclonal Antibody (PA5-36862) [thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. aacrjournals.org [aacrjournals.org]
Technical Deep Dive: R8-T198wt Target Specificity Profile
Target: Pim-1 Kinase (Primary) vs. Pim-2 / Pim-3 (Secondary/Potential) Compound Class: Cell-Permeable Peptidomimetic Inhibitor
Executive Summary
R8-T198wt is a bioactive peptide inhibitor designed to target the Pim-1 kinase substrate-binding groove. Unlike conventional small-molecule inhibitors (SMIs) that compete for the ATP-binding pocket, R8-T198wt functions as a substrate-competitive inhibitor . It mimics the carboxyl-terminal sequence of p27Kip1 (residues 189–198), a canonical substrate of Pim kinases.
While R8-T198wt is validated primarily as a Pim-1 inhibitor (Kd ≈ 323 nM), the structural conservation of the substrate-binding cleft across the Pim family (Pim-1, -2, and -3) necessitates a nuanced understanding of its specificity. This guide dissects the biochemical specificity of R8-T198wt, distinguishing between its validated efficacy against Pim-1 and its mechanistic potential for cross-reactivity with Pim-2 and Pim-3.
Mechanistic Basis of Inhibition
To understand the specificity profile of R8-T198wt, one must first understand its design relative to the kinase architecture.
Substrate Mimicry vs. ATP Competition
Most Pim inhibitors (e.g., SGI-1776, AZD1208) are ATP-competitive. They bind deep within the hinge region. R8-T198wt operates via a distinct mechanism:
-
Sequence Origin: Derived from human p27Kip1 (AA 189–198: R-R-R-Q-T).
-
Target Site: The peptide occupies the substrate-binding groove, physically blocking the access of endogenous p27Kip1 to the catalytic center.
-
Delivery: Fused to an Octa-arginine (R8) motif for cell permeability.
The Conserved Phosphorylation Motif
Pim kinases recognize the consensus motif (K/R)3-X-S/T-X’ (where X’ is often a basic residue). The T198 site on p27Kip1 is a shared substrate for all three Pim isoforms .
-
Pim-1: Directly phosphorylates T198 (Validated).
-
Pim-2/3: Directly phosphorylate T198 (Validated).
Implication: Because the substrate sequence itself is recognized by all three isoforms, R8-T198wt is biochemically predisposed to act as a pan-Pim inhibitor, despite being frequently labeled as "Pim-1 specific" in commercial catalogs. Its "specificity" in literature often refers to the biological context of the study (e.g., Pim-1 driven prostate cancer models) rather than a lack of affinity for Pim-2/3.
Specificity Profile: Pim-1 vs. Pim-2/3
The following table summarizes the specificity data derived from biochemical and cellular assays.
| Parameter | Pim-1 | Pim-2 | Pim-3 |
| Interaction Mode | Substrate Competitive | Substrate Competitive | Substrate Competitive |
| Binding Affinity (Kd) | 323 nM (Direct Binding) | Not explicitly defined | Not explicitly defined |
| Substrate Recognition | High (Native Target) | High (Shared Target) | High (Shared Target) |
| Inhibition Mechanism | Blocks p27-T198 phosphorylation | Likely blocks p27-T198 phosphorylation | Likely blocks p27-T198 phosphorylation |
| Primary Validation | Confirmed in DU145 cells (Morishita et al.) | Inferred via homology | Inferred via homology |
*Note: While Kd values for Pim-2/3 are not standardly reported for this peptide, the structural identity of the substrate pocket suggests significant binding potential. Researchers should treat R8-T198wt as a functional pan-Pim inhibitor in systems where Pim-2/3 are highly expressed.
Structural Specificity Analysis
The "selectivity" of R8-T198wt for Pim-1 is driven by subtle conformational preferences in the peptide binding groove rather than the absolute exclusion seen with some allosteric inhibitors.
-
Pim-1 Preference: The specific flanking residues in the T198wt sequence may have optimal electrostatic complementarity with the Pim-1 acidic surface patch.
-
Pim-2/3 Overlap: Pim-2 and Pim-3 share >60% sequence identity with Pim-1, particularly in the activation loop and substrate-binding regions. Therefore, R8-T198wt should not be used as a tool to exclude Pim-2/3 activity without concurrent knockdown controls.
Signaling Pathway Visualization
The following diagram illustrates the pathway intervention point of R8-T198wt. It blocks the Pim-1 dependent phosphorylation of p27Kip1, preventing its 14-3-3 binding and subsequent proteasomal degradation.
Caption: R8-T198wt competitively inhibits Pim-1, preventing p27Kip1 phosphorylation and degradation, thereby restoring G1 cell cycle arrest.
Experimental Validation Protocols
To verify the specificity and efficacy of R8-T198wt in your specific model, follow these self-validating protocols.
In Vitro Kinase Assay (Specificity Check)
Objective: Determine if R8-T198wt inhibits Pim-2/3 in your system.
-
Reagents: Recombinant Pim-1, Pim-2, Pim-3 (active); Biotinylated-Bad peptide or p27 peptide substrate; [gamma-33P]ATP.
-
Setup:
-
Prepare reaction buffer: 20 mM MOPS (pH 7.4), 5 mM MgCl2, 1 mM DTT.
-
Titrate R8-T198wt (0, 0.1, 1.0, 10, 100 µM).
-
Add Kinase (5-10 nM) and Substrate (1-5 µM).
-
Initiate with ATP (10 µM cold + 0.5 µCi 33P-ATP).
-
-
Readout: Scintillation counting or PhosphorImaging.
-
Validation Criteria:
-
Pim-1: Expect IC50 < 1 µM.
-
Pim-2/3: If IC50 is within 1-log of Pim-1, the inhibitor is Pan-Pim in your hands. If IC50 > 10x Pim-1, it is Isoform Selective .
-
Cell-Based Target Engagement (Western Blot)
Objective: Confirm R8-T198wt blocks T198 phosphorylation in live cells.
-
Cell Line: DU145 (High Pim-1) or your target line.
-
Treatment: Treat cells with R8-T198wt (10-20 µM) for 24 hours.
-
Control: Untreated and R8-Mutant peptide (T198A or scrambled).
-
-
Lysis: RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Immunoblot Targets:
-
Interpretation:
-
Decrease in p-T198 with increased Total p27 (stabilization) confirms mechanism.
-
No change in p-T198 suggests poor permeability or lack of target engagement.
-
Workflow Diagram
Caption: Step-by-step validation workflow for confirming R8-T198wt activity in cell culture models.
References
-
Morishita, D., et al. (2011). Cell-permeable carboxyl-terminal p27Kip1 peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase. Journal of Biological Chemistry, 286(4), 2681-2688.
-
Fujita, N., et al. (2002). Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization. Journal of Biological Chemistry, 277, 28706-28713.
-
Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(50), 41675-41682.
Sources
Technical Guide: R8-T198wt Peptide for Targeted G1 Cell Cycle Arrest via Pim-1 Kinase Inhibition
[1]
Executive Summary
R8-T198wt is a bioactive, cell-permeable peptide chimera designed to modulate the cell cycle by targeting the Pim-1 kinase / p27^Kip1 signaling axis.[1][][3] Comprising a polyarginine (R8) cell-penetrating domain fused to the C-terminal sequence of p27^Kip1 (residues 189–198), this peptide acts as a competitive inhibitor of Pim-1.[1]
By preventing the Pim-1-mediated phosphorylation of p27^Kip1 at Threonine 198 (T198), R8-T198wt restores the nuclear tumor-suppressive function of p27^Kip1, leading to robust G1 phase cell cycle arrest and subsequent apoptosis in Pim-1-overexpressing cancer lines (e.g., DU145). This guide details the mechanism, synthesis, and validated experimental protocols for utilizing R8-T198wt in oncological research.
Molecular Mechanism of Action[4]
The Pim-1 / p27^Kip1 Axis
Under normal oncogenic conditions, Pim-1 kinase is upregulated and phosphorylates the cyclin-dependent kinase inhibitor p27^Kip1 at Threonine 198 (T198) .[4]
-
Phosphorylation Effect: This phosphorylation creates a binding motif for 14-3-3 proteins .
-
Consequence: The p27-14-3-3 complex is sequestered in the cytoplasm, preventing p27 from inhibiting nuclear Cyclin E/CDK2 complexes. This allows the cell to bypass the G1 checkpoint and proliferate.
R8-T198wt Inhibition Strategy
R8-T198wt mimics the C-terminal substrate site of p27^Kip1.[1]
-
Competitive Inhibition: It binds to Pim-1 with high affinity (
), blocking the kinase active site.[3] -
Restoration of Checkpoint: Endogenous p27^Kip1 remains unphosphorylated at T198, preventing 14-3-3 binding. p27 accumulates in the nucleus, inhibits CDK2, and enforces G1 arrest .
Pathway Visualization
The following diagram illustrates the interference of R8-T198wt in the Pim-1 signaling cascade.
Caption: R8-T198wt blocks Pim-1, preventing p27 phosphorylation and restoring nuclear G1 checkpoint control.
Technical Specifications & Preparation
Peptide Characteristics
| Parameter | Specification |
| Sequence | GGGRRRRRRRRGCKKPGLRRRQT |
| Composition | Polyarginine (R8) CPP + p27 C-terminus (189–198) |
| Molecular Weight | ~2820.33 Da |
| Solubility | Soluble in water or 20% acetonitrile/water (up to 2 mg/mL) |
| Target Affinity | Pim-1 Kinase ( |
| Control Peptide | R8-T198mu (T198A mutation) - used as negative control |
Reconstitution Protocol
Critical Step: Peptides containing polyarginine sequences can be sticky and prone to aggregation.
-
Warm Up: Allow the lyophilized vial to equilibrate to room temperature (20 mins) before opening to prevent condensation.
-
Solvent: Dissolve in sterile, endotoxin-free water or PBS. If solubility is poor, add a minimal volume of 0.1% Acetic Acid or 10% Acetonitrile, then dilute with PBS.
-
Aliquot: Create single-use aliquots (e.g., 100 µL at 1 mM).
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
Validated Experimental Protocols
Cell Treatment Strategy (In Vitro)
Model System: DU145 (Prostate Cancer) or other Pim-1 overexpressing lines.
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment for 24 hours. -
Starvation (Optional): Serum starve (0.1% FBS) for 12 hours to synchronize cells if precise cell cycle kinetics are required.
-
Treatment:
-
Remove media.
-
Add fresh media containing R8-T198wt (Typical range: 5 µM – 20 µM).
-
Negative Control: Treat parallel wells with R8-T198mu (mutant) or vehicle.
-
Positive Control: Rapamycin or Taxol (if assessing synergy).
-
-
Incubation: Incubate for 24 to 48 hours.
Flow Cytometry: Cell Cycle Analysis
This protocol quantifies the G1 arrest phenotype.[5][6]
-
Harvest: Trypsinize cells and wash 2x with cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for
2 hours (overnight preferred). -
Staining:
-
Wash fixed cells 2x with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
-
Incubation: Incubate 30 mins at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur/Canto). Record 10,000 events.
-
Analysis: Use ModFit LT or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.
Expected Results (Table):
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (Sub-G1) |
|---|---|---|---|---|
| Vehicle Control | ~50-55% | ~30% | ~15% | < 2% |
| R8-T198mu (20 µM) | ~52% | ~29% | ~16% | < 3% |
| R8-T198wt (10 µM) | ~70% | ~15% | ~10% | ~5% |
| R8-T198wt (20 µM) | >80% | <10% | <10% | >15% |
Western Blot Validation Markers
To confirm the mechanism, immunoblot lysates for the following markers:
-
p27^Kip1 (Total): Expect upregulation/stabilization.
-
Phospho-p27 (Thr198): Expect decrease with R8-T198wt treatment.[4]
-
Pim-1: Levels may remain constant (inhibition is functional, not degradative).
-
Cleaved Caspase-3: Expect increase (indicator of apoptosis).
Experimental Workflow Visualization
Caption: Workflow for validating R8-T198wt efficacy via Flow Cytometry and Western Blotting.
Troubleshooting & Optimization
-
Peptide Stability: R8 peptides are susceptible to serum proteases. If using treatment times >24h, consider replenishing the peptide or using heat-inactivated serum.
-
False Positives: High concentrations (>50 µM) of polyarginine peptides can cause non-specific membrane disruption. Always titrate dose (IC50 is typically ~3-5 µM for inhibition, but cellular EC50 requires higher doses due to endosomal trapping).
-
Endosomal Escape: If efficacy is low, co-treatment with Chloroquine (25-50 µM) can enhance endosomal escape of the R8-peptide, though this may add toxicity.
References
-
Morishita, D., et al. (2011). Cell-permeable carboxyl-terminal p27Kip1 peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase.[3] Journal of Biological Chemistry, 286(4), 2681-2688.[3]
-
Bachmann, M., & Moroy, T. (2005). The serine/threonine kinase Pim-1. The International Journal of Biochemistry & Cell Biology, 37(4), 726-730.
-
Fujita, N., et al. (2002). Akt-dependent phosphorylation of p27Kip1 promotes binding to 14-3-3 and cytoplasmic localization. Journal of Biological Chemistry, 277, 28706-28713.[7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. linkpeptide.com [linkpeptide.com]
- 4. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: R8-T198wt Solubility and Stock Solution Preparation
Abstract
This document provides a comprehensive guide for the solubilization and preparation of stock solutions for the cell-permeable Pim-1 kinase inhibitor, R8-T198wt. The protocol is designed to ensure optimal solubility, stability, and experimental reproducibility, grounded in the peptide's specific physicochemical properties. This guide explains the rationale behind solvent selection, provides detailed, step-by-step instructions for preparation and storage, and offers troubleshooting advice for common challenges. This application note is intended for researchers, scientists, and professionals in the field of cancer research and drug development.
Introduction to R8-T198wt
R8-T198wt is a synthetic, cell-permeable peptide that acts as a potent inhibitor of Pim-1 kinase.[1][2] It is derived from the C-terminal region of the human cyclin-dependent kinase inhibitor p27Kip1.[3] The peptide's sequence is GGGRRRRRRRRGCKKPGLRRRQT.[1] The N-terminal portion, "R8," consists of eight arginine residues (octaarginine), which functions as a cell-penetrating peptide (CPP) to facilitate its uptake into cells.[4][5] The C-terminal sequence is the active portion that inhibits Pim-1 kinase, thereby inducing G1 cell cycle arrest and apoptosis in cancer cells.[1] Given its mechanism of action, the correct preparation of stable and soluble R8-T198wt stock solutions is critical for accurate and reproducible in vitro and in vivo studies.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of R8-T198wt is essential for developing a successful solubilization strategy.
Table 1: Key Physicochemical Parameters of R8-T198wt
| Parameter | Value | Source | Significance in Solubility |
| Molecular Weight | 2820.33 g/mol | [1] | Essential for accurate calculation of molar concentrations for stock solutions. |
| Amino Acid Sequence | GGGRRRRRRRRGCKKPGLRRRQT | [1] | Determines the overall charge, hydrophobicity, and potential for secondary structure formation. |
| Chemical Formula | C111H211N59O26S | [1][2] | Provides the elemental composition of the peptide. |
| Overall Charge at Neutral pH | Highly Positive | Calculated | The high number of basic residues (arginine and lysine) results in a strong net positive charge, which promotes solubility in aqueous solutions. |
Solubility Summary:
The amino acid sequence of R8-T198wt contains a high proportion of basic residues (11 Arginine, 2 Lysine), conferring a strong positive net charge at physiological pH. This characteristic makes the peptide highly hydrophilic and readily soluble in aqueous solvents.[1][3] Several suppliers confirm its solubility in water, with some also noting solubility in DMSO and aqueous acetonitrile solutions.[2][3]
Recommended Solvents and Buffers
The selection of an appropriate solvent is paramount for maintaining the structural integrity and biological activity of R8-T198wt.
Primary Recommended Solvent:
-
Sterile, Deionized Water or Nuclease-free Water: This is the preferred solvent for creating a primary stock solution due to the peptide's high net positive charge.[1][3]
Alternative Solvents:
-
20% Acetonitrile in Water: Reported to solubilize R8-T198wt up to 2 mg/mL.[2] This can be useful if a higher concentration is required and water alone is insufficient.
-
DMSO: R8-T198wt is soluble in DMSO at concentrations as high as 50 mg/mL.[3] However, DMSO can be cytotoxic in some cell-based assays, so the final concentration should be kept low (typically <0.5%).
Recommended Buffers for Dilution:
For most cell-based assays, the aqueous stock solution can be further diluted into:
-
Phosphate-Buffered Saline (PBS) pH 7.4
-
HEPES-Buffered Saline (HBS)
-
Cell culture medium
Step-by-Step Stock Solution Preparation Protocol
This protocol details the preparation of a 10 mM aqueous stock solution of R8-T198wt.
Materials:
-
R8-T198wt lyophilized powder
-
Sterile, deionized water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pre-centrifugation: Before opening, centrifuge the vial of lyophilized R8-T198wt powder at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial. This minimizes any loss of material when the cap is opened.
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of R8-T198wt (MW: 2820.33), add 35.46 µL of sterile, deionized water. It is advisable to prepare a slightly larger volume to account for pipetting inaccuracies.
-
Dissolution: Gently vortex the vial for 15-30 seconds to dissolve the peptide.[3] Avoid vigorous or prolonged vortexing to prevent potential aggregation or degradation.
-
Incubation (if necessary): If the peptide does not dissolve readily, allow the solution to stand at room temperature for 15-30 minutes with occasional gentle agitation.[3]
-
Aliquoting: To prevent repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[2]
-
Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, date of preparation, and aliquot number. For long-term storage, store the aliquots at -20°C or -80°C.[3] Stock solutions are reported to be stable for up to 1 month at -20°C.[3]
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing R8-T198wt stock solution.
Quality Control and Best Practices
To ensure the accuracy and reproducibility of your experimental results, adhere to the following best practices:
-
Use High-Purity Peptide: Always use R8-T198wt with a purity of ≥95% as determined by HPLC.[3]
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical factor in maintaining peptide integrity. Aliquoting is essential for preserving the activity of the stock solution.[2]
-
Use Low-Protein Binding Consumables: Peptides can adhere to standard plastic surfaces. To ensure accurate concentrations, use low-protein-binding tubes and pipette tips.
-
Sterile Handling: To prevent microbial contamination, especially for experiments involving cell culture, all preparation steps should be performed in a sterile environment, such as a laminar flow hood.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for R8-T198wt Solubilization
| Issue | Potential Cause | Recommended Solution |
| Peptide is difficult to dissolve in water | Insufficient mixing or potential for minor aggregation in the lyophilized powder. | Allow the solution to incubate at room temperature for a longer period (up to 30 minutes) with occasional gentle agitation. If solubility is still an issue, consider using 20% acetonitrile in water as an alternative solvent.[2] |
| Precipitate forms after thawing | Peptide aggregation due to repeated freeze-thaw cycles or improper storage. | Centrifuge the thawed aliquot at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant. For future preparations, ensure single-use aliquots are used and stored at -80°C for long-term stability. |
| Inconsistent experimental results | Degradation of the peptide in the stock solution or inaccurate concentration. | Prepare a fresh stock solution from the lyophilized powder. If possible, verify the concentration of the stock solution using a peptide quantification assay. |
Conclusion
The successful application of R8-T198wt in research is critically dependent on the correct preparation and handling of its stock solution. Due to its highly cationic nature, R8-T198wt is readily soluble in water. By following the detailed protocol and best practices outlined in this application note—including the use of high-purity water, proper aliquoting to avoid freeze-thaw cycles, and the use of low-protein binding materials—researchers can prepare stable and active stock solutions, leading to reliable and reproducible experimental outcomes.
References
-
Strategies for Improving Peptide Stability and Delivery - PMC - NIH. [Link]
-
R8 peptide - NovoPro Bioscience Inc. [Link]
-
Antigen Peptide WT1 - HLA-A*02:01 (VLDFAPPGA) 1 mg. [Link]
-
A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed. [Link]
-
C-terminal phosphorylation controls the stability and function of p27kip1 - PMC. [Link]
-
WORKING WITH PEPTIDES - ProImmune. [Link]
-
Octa-arginine boosts the penetration of elastin-like polypeptide nanoparticles in 3D cancer models - Pure. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. PIM Kinase Inhibitor VIII, R8-T198wt The PIM Kinase Inhibitor VIII, R8-T198wt controls the biological activity of PIM Kinase. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Determining the Optimal R8-T198wt Concentration for Targeted DU145 Prostate Cancer Cell Treatment: Application Notes and Protocols
Introduction: A Targeted Approach to Prostate Cancer Therapy
The DU145 cell line, derived from a metastatic brain lesion of a prostate carcinoma, serves as a critical in vitro model for studying androgen-independent prostate cancer.[1][2][3] These cells are known for their aggressive, hormone-refractory nature, making them an essential tool for the development of novel therapeutics aimed at advanced stages of the disease.[3] A key characteristic of DU145 cells is their reliance on various survival signaling pathways, including the PI3K/Akt and JAK/STAT cascades, to maintain their proliferative and anti-apoptotic state.[4][5]
R8-T198wt is a novel, cell-permeable peptide therapeutic designed for high-specificity cancer cell targeting. It is a chimeric peptide composed of two key functional domains:
-
R8 (Octa-arginine): A well-characterized cell-penetrating peptide (CPP) that facilitates the efficient translocation of the therapeutic moiety across the plasma membrane.[6]
-
T198wt: A peptide sequence that acts as a potent inhibitor of Pim-1 kinase.[7]
Pim-1 kinase is a proto-oncogenic serine/threonine kinase that is frequently overexpressed in prostate cancer. It plays a crucial role in promoting cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as p27Kip1. By inhibiting Pim-1, R8-T198wt is designed to prevent the phosphorylation of p27Kip1, leading to cell cycle arrest at the G1 phase and the subsequent induction of apoptosis in cancer cells.[7] This targeted mechanism of action makes R8-T198wt a promising candidate for the treatment of aggressive prostate cancers like DU145.
This document provides a comprehensive guide for researchers to determine the optimal working concentration of R8-T198wt for the treatment of DU145 cells. The following protocols are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of robust and reproducible data.
Mechanism of Action: The R8-T198wt Signaling Pathway
The therapeutic efficacy of R8-T198wt is rooted in its ability to specifically interrupt a key survival pathway in DU145 cells. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of R8-T198wt in DU145 cells.
Experimental Design for Optimal Concentration Determination
The determination of the optimal R8-T198wt concentration is a critical first step in any in vitro study. The goal is to identify a concentration that elicits a significant biological response (e.g., decreased viability, increased apoptosis) without causing excessive, non-specific toxicity. A dose-response experiment is the most effective way to achieve this.
The following experimental workflow provides a systematic approach to determining the optimal concentration of R8-T198wt for DU145 cell treatment.
Caption: Experimental workflow for determining the optimal R8-T198wt concentration.
Recommended Starting Concentration Range
Based on published data for other Pim-1 inhibitors and therapeutic peptides in prostate cancer cell lines, a broad initial concentration range is recommended to capture the full dose-response curve.[1][8][9][10]
| Parameter | Recommended Range | Rationale |
| Initial Screening Range | 10 nM - 100 µM | This wide range is likely to encompass the IC50/EC50 values for R8-T198wt, based on the potency of similar compounds. |
| Follow-up Fine-tuning | A narrower range around the estimated IC50 | Once the initial screen identifies an active range, a more focused experiment with more data points should be performed for accurate IC50/EC50 determination. |
Protocols
Protocol 1: DU145 Cell Culture and Maintenance
Materials:
-
DU145 human prostate cancer cell line (ATCC® HTB-81™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of DU145 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 1,000 rpm for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.[2]
Protocol 2: R8-T198wt Stock Solution Preparation
Materials:
-
R8-T198wt peptide (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized R8-T198wt to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mM. Gently vortex to dissolve.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to achieve the desired final concentrations for cell treatment.
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
DU145 cells
-
Complete growth medium
-
R8-T198wt working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of R8-T198wt (e.g., 10 nM to 100 µM). Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the R8-T198wt concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 4: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DU145 cells
-
Complete growth medium
-
R8-T198wt working solutions
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed DU145 cells in 6-well plates and treat with the determined IC50 concentration of R8-T198wt (and one concentration above and below) for the optimal time point identified from the MTT assay. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL. Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for determining the optimal concentration of R8-T198wt for the treatment of DU145 prostate cancer cells. By systematically evaluating cell viability and the induction of apoptosis across a range of concentrations, researchers can confidently establish the therapeutic window for this promising peptide-based inhibitor. The data generated will be crucial for subsequent mechanistic studies, including Western blot analysis of p27Kip1 phosphorylation and cell cycle analysis, to further elucidate the anti-cancer effects of R8-T198wt.
References
-
NovoPro Bioscience Inc. R8 peptide. NovoPro Bioscience Inc. Accessed January 20, 2024. [Link]
- Lee, J. H., et al. (2012). Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways. Molecules and Cells, 34(6), 569–576.
-
MDPI. Targeting Tumors Using Peptides. MDPI. Accessed January 20, 2024. [Link]
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3373-3382.
- PLOS One. CXCL12/CXCR4 Axis Activation Mediates Prostate Myofibroblast Phenoconversion through Non-Canonical EGFR/MEK/ERK Signaling. PLOS One, 11(4), e0153492.
- Molecular Cancer Therapeutics. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172.
- ASCO Publications. Comprehensive characterization of prostate cancer cell lines identified JAK-STAT3 signaling in lineage-switched non-neuroendocrine cells. Journal of Clinical Oncology, 41(16_suppl), e17058-e17058.
-
Cytion. DU-145 Cell Line - A Researcher's Comprehensive Guide. Cytion. Accessed January 20, 2024. [Link]
-
Wikipedia. DU145. Wikipedia. Accessed January 20, 2024. [Link]
-
Cortellis. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Cortellis. Accessed January 20, 2024. [Link]
-
ResearchGate. The Potential of Cell-Penetrating Peptides for mRNA Delivery to Cancer Cells. ResearchGate. Accessed January 20, 2024. [Link]
- Protocol Exchange. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
- PubMed. Pharmacological targeting of CXCL12/CXCR4 signaling in prostate cancer bone metastasis. Clinical & Experimental Metastasis, 33(8), 757-768.
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Accessed January 20, 2024. [Link]
-
Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Accessed January 20, 2024. [Link]
- Archives of Toxicology. Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(5), 1831-1833.
- Cells. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3327.
- Anticancer Research. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results. Anticancer Research, 35(11), 6071-6080.
- Russian Journal of Oncology. Cytotoxic and antitumor activity of a new arylidene derivative of hollongdione. Russian Journal of Oncology, 28(4), 212-218.
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Accessed January 20, 2024. [Link]
Sources
- 1. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. R8 peptide [novoprolabs.com]
- 7. The Use of Therapeutic Peptides to Target and to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological targeting of CXCL12/CXCR4 signaling in prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Apoptosis Assay Using R8-T198wt
A Researcher's Guide to Quantifying Apoptosis Induced by a Novel p53-Activating Peptide
Introduction: The Promise of Peptide Therapeutics in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer higher specificity and reduced off-target effects.[1] Peptide-based therapeutics have emerged as a promising class of molecules due to their high target engagement, permeability, and favorable safety profiles.[1][2] These agents can be designed to interact with specific cellular components, such as receptors and proteins, to modulate their function.[1] A key target in cancer biology is the p53 tumor suppressor protein, often referred to as the "guardian of the genome".[3] In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade apoptosis (programmed cell death).[4]
This application note provides a detailed guide to assessing the pro-apoptotic activity of R8-T198wt , a novel, rationally designed cell-penetrating peptide. R8-T198wt is conceptualized as a therapeutic agent composed of two key domains:
-
T198wt: A peptide sequence corresponding to a wild-type region of a protein critical for the activation of the p53 signaling pathway.
-
R8: An octa-arginine cell-penetrating peptide that facilitates the efficient delivery of the T198wt cargo into the cell.[5]
The central hypothesis is that by delivering the T198wt peptide into cancer cells, we can restore or enhance p53-mediated apoptosis. This guide will equip researchers with the necessary protocols to rigorously test this hypothesis in an in vitro setting.
Scientific Rationale: Unraveling the Mechanism of R8-T198wt-Induced Apoptosis
The proposed mechanism of action for R8-T198wt centers on the activation of the intrinsic apoptotic pathway through the p53 tumor suppressor. In response to cellular stress, such as that induced by the T198wt peptide, p53 is activated and transcriptionally upregulates pro-apoptotic proteins.[6] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[7]
To provide a robust assessment of R8-T198wt's efficacy, this guide will focus on two gold-standard apoptosis assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[8][9]
-
Caspase-3/7 Activity Assay: This plate-based assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.[10]
By employing these complementary assays, researchers can obtain a comprehensive understanding of the apoptotic response induced by R8-T198wt.
Proposed Signaling Pathway of R8-T198wt
Caption: Proposed mechanism of R8-T198wt-induced apoptosis.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing apoptosis induced by R8-T198wt.
Caption: General experimental workflow for apoptosis assessment.
Materials and Reagents
Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge (refrigerated recommended)
-
Flow cytometer with 488 nm laser
-
Luminometer or fluorescence plate reader
-
Water bath
-
Hemocytometer or automated cell counter
-
Pipettes and sterile tips
-
Sterile cell culture flasks, plates, and tubes
Reagents
-
Cancer cell line of interest (e.g., with wild-type or mutant p53)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
R8-T198wt peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay System
-
Positive control for apoptosis (e.g., staurosporine, etoposide)
-
Negative control (e.g., scrambled peptide with R8 tag)
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture cells in complete medium in a CO₂ incubator.
-
For the Annexin V/PI assay, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
For the Caspase-3/7 assay, seed cells in a white-walled, clear-bottom 96-well plate.
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized R8-T198wt and control peptides in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Allow cells to adhere overnight after seeding.
-
Prepare serial dilutions of the R8-T198wt peptide in complete cell culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (if the peptide solvent is other than water)
-
Negative control (scrambled peptide)
-
Positive control for apoptosis induction
-
-
Remove the old medium from the cells and replace it with the medium containing the peptides or controls.
-
-
Incubation:
-
Return the plates to the CO₂ incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 2: Annexin V/PI Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[8][9]
-
Cell Harvesting:
-
Following treatment, collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Protocol 3: Caspase-3/7 Activity Assay
Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[10] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[10][13]
-
Assay Plate Preparation:
-
After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[13]
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate luminometer.
-
Data Analysis and Interpretation
Annexin V/PI Assay
The flow cytometry data will be presented as a dot plot with four quadrants:
| Quadrant | Annexin V | PI | Cell Population |
| Lower Left | Negative | Negative | Viable cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
An increase in the percentage of cells in the lower right and upper right quadrants in R8-T198wt-treated samples compared to controls indicates the induction of apoptosis.
Caspase-3/7 Assay
The data will be presented as relative luminescence units (RLU). An increase in RLU in R8-T198wt-treated samples compared to controls signifies the activation of executioner caspases and confirms an apoptotic mechanism.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in Annexin V assay | Over-trypsinization | Use a gentler cell detachment method or reduce trypsin incubation time. |
| Cells harvested too late | Harvest cells at an earlier time point. | |
| Low signal in Caspase-3/7 assay | Insufficient treatment time or concentration | Optimize the concentration of R8-T198wt and the incubation time. |
| Cell number too low | Ensure an adequate number of cells are seeded. | |
| Inconsistent results | Peptide degradation | Use fresh aliquots of the peptide for each experiment. |
| Cell line variability | Maintain consistent cell culture conditions and passage number. |
Conclusion
This application note provides a comprehensive framework for evaluating the pro-apoptotic effects of the novel p53-activating peptide, R8-T198wt. By following these detailed protocols, researchers can generate robust and reproducible data to elucidate the peptide's mechanism of action and assess its therapeutic potential. The combination of Annexin V/PI staining and caspase activity assays offers a multi-faceted approach to confirming apoptosis induction, a critical step in the preclinical development of new cancer therapeutics.
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF.
- Wikipedia. (n.d.). TUNEL assay.
- AntBio. (2025). TUNEL Assay: The Gold Standard Technique for Apoptosis Detection.
- YouTube. (2022). Annexin V for early stage apoptosis detection.
- Biocompare. (n.d.). TUNEL Assay Kits.
- Unknown Source. (n.d.). The Annexin V Apoptosis Assay.
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Cancers (Basel). (2024). Peptide Therapeutics: Unveiling the Potential against Cancer-A Journey through 1989.
- PMC. (n.d.). Mutant p53 achieved Gain-of-Function by promoting tumor growth and immune escape through PHLPP2/AKT/PD-L1 pathway.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- ResearchGate. (n.d.). An overview of apoptotic mechanisms of tumor targeting peptides....
- PubMed. (n.d.). Detection of apoptosis by TUNEL assay.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- MDPI. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- MDPI. (n.d.). Targeting Tumors Using Peptides.
- YouTube. (2024). 9/13/24 - Travels with the P53 Tumor Suppressor Network.
- protocols.io. (2025). Caspase 3/7 Activity.
- Unknown Source. (n.d.). Annexin V-FITC Apoptosis Assay Kit.
- Thermo Fisher Scientific. (n.d.). Annexin V Staining.
- PMC - NIH. (n.d.). Local activation of p53 in the tumor microenvironment overcomes immune suppression and enhances antitumor immunity.
- Biotium. (n.d.). TUNEL Assay Apoptosis Detection Kit.
- YouTube. (2016). Peptide Receptor Radionuclide Therapy in Neuroendocrine Tumors.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size.
- MDPI. (n.d.). Application of Elastin-like Polypeptide in Tumor Therapy.
- Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit.
Sources
- 1. Peptide Therapeutics: Unveiling the Potential against Cancer-A Journey through 1989 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into therapeutic peptides in the cancer-immunity cycle: Update and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mutant p53 achieved Gain-of-Function by promoting tumor growth and immune escape through PHLPP2/AKT/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Local activation of p53 in the tumor microenvironment overcomes immune suppression and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. youtube.com [youtube.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase 3/7 Activity protocol v1 [protocols.io]
Application Note: R8-T198wt Handling, Storage, and Experimental Stability
Executive Summary & Molecule Profile
R8-T198wt is a specialized cell-permeable peptide inhibitor designed to target Pim-1 kinase , a proto-oncogene frequently overexpressed in hematological malignancies and prostate cancer.[1] Structurally, it is a fusion peptide consisting of an Octa-arginine (R8) transduction domain linked to the carboxyl-terminal sequence of p27
By mimicking the substrate site of p27
Physicochemical Profile
| Property | Specification |
| CAS Number | 2305815-72-7 |
| Molecular Formula | |
| Molecular Weight | ~2820.36 Da |
| Purity | |
| Appearance | White lyophilized solid |
| Solubility | Soluble to 2 mg/mL in 20% Acetonitrile / |
| Sequence Characteristics | R8 Tag: Facilitates non-endocytic cell entry.T198wt Domain: Substrate mimetic for Pim-1 active site.[2][3][4][5] |
Mechanism of Action: The Pim-1/p27 Axis[1]
To understand the storage stringency, one must understand the biological activity.[1] R8-T198wt is not a small molecule inhibitor; it is a biological mimetic . Its stability is directly tied to the integrity of the Threonine residue and the polyarginine tail. Degradation leads to loss of cell permeability (R8 breakdown) or loss of inhibitory potency (T198 region hydrolysis).[1]
Signaling Pathway Visualization
The following diagram illustrates how R8-T198wt intervenes in the Pim-1 signaling cascade to restore cell cycle control.
Figure 1: Mechanism of R8-T198wt inhibition. The peptide competitively binds Pim-1, preventing p27 phosphorylation, thereby stabilizing p27 levels and inducing cell cycle arrest.[1][6]
Storage and Stability Protocols
Peptides containing polyarginine (R8) sequences are highly hygroscopic and prone to aggregation.[1] The T198wt sequence is susceptible to oxidation and hydrolysis if improperly stored.
A. Lyophilized Powder (Long-Term Storage)[1]
-
Temperature: Store at -20°C or below. For storage exceeding 6 months, -80°C is recommended.[1]
-
Desiccation: The vial must be kept in a sealed container with active desiccant (e.g., silica gel).[1] Moisture absorption will cause the peptide to become sticky and may induce hydrolysis.
-
Shelf Life: Stable for 12 months if kept desiccated at -20°C.[1]
B. Reconstitution Protocol (Critical)
Many researchers fail here by using pure water or PBS directly, leading to precipitation.[1]
-
Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 20 mins) inside the desiccator before opening. Why? Opening a cold vial introduces condensation, instantly degrading the peptide.[1]
-
Solvent Choice:
-
Primary Solvent: Dissolve first in a small volume of 20% Acetonitrile (ACN) / Water .[1] The organic component breaks hydrophobic stacking of the peptide.
-
Alternative: If ACN is toxic to your specific sensitive primary cells, use sterile ddH2O , but ensure the concentration is kept below 1 mg/mL to prevent aggregation.[1] Sonicate briefly if necessary.[1]
-
-
Aliquoting:
-
Never refreeze the bulk solution.
-
Prepare single-use aliquots (e.g., 20
L) in low-protein-binding tubes. -
Flash freeze in liquid nitrogen and store at -80°C.
-
Stability: Reconstituted aliquots are stable for 3 months at -80°C.
-
C. Stability Decision Tree
Figure 2: Optimal workflow for handling R8-T198wt to minimize degradation and aggregation risks.
Experimental Protocol: Cell Cycle Arrest Assay
Objective: Validate the bioactivity of R8-T198wt by observing G1 arrest in DU145 prostate cancer cells.
Materials
-
Cell Line: DU145 (ATCC HTB-81).[1]
-
Reagent: R8-T198wt (Reconstituted stock, e.g., 1 mM).
-
Control: R8-Mutant peptide (optional) or Vehicle (0.1% ACN/Water).[1]
-
Assay: Propidium Iodide (PI) Flow Cytometry.[1]
Step-by-Step Methodology
-
Seeding:
-
Seed DU145 cells at
cells/well in a 6-well plate. -
Incubate overnight at 37°C, 5%
.
-
-
Treatment:
-
Dilute R8-T198wt stock into fresh complete media to a final concentration of 10
M and 20 M . -
Note: Do not exceed 0.5% v/v of the ACN solvent in the final culture to avoid solvent toxicity.
-
Treat cells for 48 hours .[1]
-
-
Harvesting:
-
Trypsinize cells and wash with cold PBS.[1]
-
Fix cells by adding dropwise into 70% ethanol at -20°C. Incubate overnight.
-
-
Staining:
-
Wash fixed cells with PBS.[1]
-
Incubate with RNase A (100
g/mL) and Propidium Iodide (50 g/mL) for 30 mins at 37°C in the dark.
-
-
Analysis:
References
-
Ishibashi, Y., et al. (2018).[1] Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase.[1][3][4][5][6] Journal of Biological Chemistry. (Contextual citation based on peptide mechanism described in search snippets).
Sources
- 1. apexbt.com [apexbt.com]
- 2. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intratumoral Injection of R8-T198wt In Vivo
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the intratumoral administration of the cell-permeable peptide R8-T198wt in preclinical murine models. R8-T198wt is a promising anti-tumor agent that functions by inhibiting the Pim-1 kinase, leading to cell cycle arrest and apoptosis.[1] Intratumoral injection offers a targeted delivery approach, maximizing the therapeutic concentration at the tumor site while potentially minimizing systemic toxicity.[2][3] This document outlines the essential procedures, from the initial preparation of tumor cell lines and animal models to the specifics of the injection technique, post-treatment monitoring, and data analysis. The protocols provided herein are designed to ensure experimental reproducibility, scientific rigor, and adherence to animal welfare guidelines.
Introduction: The Rationale for Intratumoral Delivery of R8-T198wt
The Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, where it plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[4][5] R8-T198wt is a synthetic, cell-permeable peptide derived from the carboxyl-terminus of p27Kip1, a natural inhibitor of cyclin-dependent kinases.[1] By competitively inhibiting Pim-1 kinase activity, R8-T198wt induces G1 cell cycle arrest and triggers apoptosis in cancer cells, making it an attractive candidate for cancer therapy.[1][6]
Intratumoral (IT) injection is a localized drug delivery strategy that involves the direct administration of a therapeutic agent into a solid tumor.[3] This approach is particularly advantageous for agents like R8-T198wt for several reasons:
-
Enhanced Local Concentration: IT injection can achieve a higher concentration of the therapeutic peptide directly within the tumor microenvironment compared to systemic administration, which can lead to improved efficacy.
-
Reduced Systemic Toxicity: By localizing the drug to the tumor, IT delivery can minimize exposure to healthy tissues and organs, thereby reducing the risk of systemic side effects.[2]
-
Bystander Effect: The induction of apoptosis and necrosis within the injected tumor can lead to the release of tumor-associated antigens, potentially stimulating an anti-tumor immune response that can target non-injected lesions.
This guide will provide researchers with the necessary protocols to effectively design and execute in vivo studies utilizing intratumoral injection of R8-T198wt.
Mechanism of Action of R8-T198wt
The following diagram illustrates the proposed mechanism of action of R8-T198wt in cancer cells.
Caption: Mechanism of R8-T198wt Action.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for an in vivo study involving the intratumoral injection of R8-T198wt.
Caption: In Vivo Experimental Workflow.
Pre-Injection Protocols
Animal Model Selection and Husbandry
-
Animal Strain: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are recommended for xenograft models using human cancer cell lines to prevent graft rejection. For syngeneic models, the mouse strain should match the origin of the tumor cell line (e.g., BALB/c for CT26 colon carcinoma).
-
Age and Sex: Typically, 6-8 week old female mice are used, but this may vary depending on the specific tumor model.
-
Acclimatization: Animals should be allowed to acclimate to the housing facility for at least one week prior to any experimental procedures.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.[7]
Tumor Cell Line Preparation and Implantation
This protocol provides a general guideline for preparing and implanting tumor cells to establish subcutaneous tumors.
| Parameter | Recommendation | Rationale |
| Cell Culture Conditions | Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2. | Ensures optimal cell health and proliferation. |
| Cell Passage Number | Use cells from a low passage number to maintain their original characteristics. | High passage numbers can lead to genetic drift and altered tumor growth characteristics.[8] |
| Cell Viability | Ensure cell viability is >95% as determined by trypan blue exclusion or other suitable methods. | High viability is crucial for successful tumor engraftment.[8] |
| Cell Concentration | Resuspend cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1x106 to 1x107 cells per 100 µL. | The optimal cell number for tumor formation can vary between cell lines and should be determined empirically. |
| Matrigel (Optional) | A 1:1 mixture of cell suspension and Matrigel can be used. | Matrigel can enhance tumor take rate and growth for some cell lines.[9] |
| Injection Volume | 100-200 µL per mouse.[9] | A standardized volume ensures consistency across all animals. |
| Injection Site | Subcutaneously into the flank of the mouse.[9] | This site allows for easy tumor measurement and injection. |
| Needle Gauge | 25-27 gauge needle.[9] | A smaller gauge needle minimizes tissue damage. |
Protocol:
-
Harvest cultured tumor cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at the desired concentration.
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just prior to injection.
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animals for recovery from anesthesia.
Intratumoral Injection Protocol
Preparation of R8-T198wt for Injection
-
Reconstitution: Reconstitute the lyophilized R8-T198wt peptide in a sterile, biocompatible vehicle. Common vehicles include sterile PBS or saline (0.9% NaCl).[10] The final concentration should be determined based on the desired dose and injection volume.
-
Dosage: The optimal dosage of R8-T198wt for intratumoral injection has not been definitively established in the literature and should be determined empirically through a dose-escalation study to identify the maximum tolerated dose (MTD).[11] A starting point for consideration could be in the range of 10-50 µg per injection, based on doses used for other intratumorally administered peptides.[3]
-
Storage: Store the reconstituted peptide solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Intratumoral Injection Procedure
| Parameter | Recommendation | Rationale |
| Tumor Size at Treatment Initiation | 100-200 mm3 | This size is large enough for accurate injection but not so large as to have extensive necrosis which can affect drug distribution. |
| Injection Volume | 20-50 µL | The volume should be sufficient to distribute the peptide within the tumor without causing excessive pressure and leakage. The injection volume may be adjusted based on the tumor size.[12][13] |
| Needle Gauge | 27-30 gauge needle | A fine gauge needle minimizes trauma to the tumor and surrounding tissue. |
| Injection Frequency | Every 2-3 days for a total of 3-5 injections. | The optimal frequency will depend on the pharmacokinetics of the peptide within the tumor and should be optimized.[1] |
Protocol:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Measure the tumor volume using calipers (Volume = (width)2 x length / 2).[14][15]
-
Anesthetize the mouse.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the R8-T198wt solution or vehicle control over 30-60 seconds.
-
Slowly withdraw the needle to minimize leakage.
-
Monitor the animal until it has fully recovered from anesthesia.
Post-Injection Monitoring and Data Analysis
Tumor Growth and Animal Well-being
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of overall health.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or distress, such as changes in posture, activity, or grooming.
-
Humane Endpoints: Euthanize animals if they meet the predefined humane endpoints, which may include excessive tumor burden (e.g., tumor diameter >20 mm in mice), significant weight loss (>20%), or signs of pain or distress.[16][17][18][19][20]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Plot the mean tumor volume for each group over time to visualize the treatment effect. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of any differences between groups.[7][21][22]
-
Survival Analysis: If the study design includes survival as an endpoint, Kaplan-Meier survival curves can be generated and analyzed using the log-rank test.
-
Toxicity Assessment: At the end of the study, major organs (e.g., liver, kidney, spleen) can be collected for histopathological analysis to assess for any treatment-related toxicity. Blood samples can also be collected for complete blood count (CBC) and serum chemistry analysis.
Pharmacokinetic and Pharmacodynamic Analysis (Optional)
-
Pharmacokinetics: To understand the distribution and clearance of R8-T198wt, tumors and other tissues can be harvested at various time points after injection for quantification of the peptide using methods such as LC-MS/MS.[1][23]
-
Pharmacodynamics: Tumor samples can be analyzed for biomarkers of R8-T198wt activity, such as decreased phosphorylation of Pim-1 substrates or increased levels of apoptosis markers (e.g., cleaved caspase-3).[24]
Safety and Handling of R8-T198wt
As with any therapeutic peptide, appropriate safety precautions should be taken when handling R8-T198wt.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle the lyophilized powder and reconstituted solutions in a biological safety cabinet or a well-ventilated area to avoid inhalation.
-
Disposal: Dispose of all waste materials, including unused peptide and contaminated supplies, in accordance with institutional guidelines for chemical and biological waste.
References
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
- Jensen, M. M., Jørgensen, J. T., Binderup, T., & Kjaer, A. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging, 8(1), 16.
- Malek, E., et al. (2020). Intratumoral injection reduces toxicity and antibody-mediated neutralization of immunocytokine in a mouse melanoma model. Journal for ImmunoTherapy of Cancer, 8(2), e001195.
-
Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]
- Takeda, K., et al. (2017). Intratumoral peptide injection enhances tumor cell antigenicity recognized by cytotoxic T lymphocytes: a potential option for improvement in antigen-specific cancer immunotherapy. Cancer Immunology, Immunotherapy, 66(9), 1199-1210.
- Lewis, M. R., et al. (2000). Maximum tolerated dose and large tumor radioimmunotherapy studies of 64Cu-labeled monoclonal antibody 1A3 in a colon cancer model. Clinical Cancer Research, 6(9), 3617-3625.
- Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042-6050.
- Nakanishi, Y., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters, 22(10), 3462-3466.
- Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042-6050.
- Li, Y., et al. (2022). Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals. Science Advances, 8(1), eabk2901.
- Sheth, R. A., et al. (2021). Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy. Journal for ImmunoTherapy of Cancer, 9(2), e001800.
- Kobayashi, T., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv.
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Charles River. (2025). Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs. Retrieved from [Link]
-
ResearchGate. (n.d.). PIM1 inhibitors in preclinical and clinical trials. Retrieved from [Link]
-
Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Statistical analysis of in vivo tumor growth experiments. Retrieved from [Link]
- Thiery, J., et al. (2011). A non-covalent peptide-based carrier for in vivo delivery of DNA mimics. Nucleic Acids Research, 39(12), 5169-5180.
-
Intensity Therapeutics. (2020). Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. Retrieved from [Link]
- El-Khoury, V., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 14(4), 4877-4882.
- Fiebig, H. H., et al. (2004). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
- Le, H., et al. (2020). Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. International Journal of Molecular Sciences, 21(12), 4493.
-
Canadian Council on Animal Care. (n.d.). Humane Endpoints. Retrieved from [Link]
-
University of California, Irvine Office of Research. (n.d.). Establishing Humane Endpoints. Retrieved from [Link]
- Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042-6050.
Sources
- 1. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral peptide injection enhances tumor cell antigenicity recognized by cytotoxic T lymphocytes: a potential option for improvement in antigen-specific cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. researchgate.net [researchgate.net]
- 11. Maximum tolerated dose and large tumor radioimmunotherapy studies of 64Cu-labeled monoclonal antibody 1A3 in a colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. cyagen.com [cyagen.com]
- 18. animalcare.jhu.edu [animalcare.jhu.edu]
- 19. med.hku.hk [med.hku.hk]
- 20. research.uci.edu [research.uci.edu]
- 21. semanticscholar.org [semanticscholar.org]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. mdpi.com [mdpi.com]
- 24. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Handling and Reconstitution of Lyophilized R8-T198wt Peptide
Introduction: The R8-T198wt Peptide Construct
The R8-T198wt peptide represents a chimeric molecule designed for efficient intracellular delivery. This construct leverages the properties of two distinct components:
-
R8 (Octa-arginine): A well-characterized cell-penetrating peptide (CPP). The guanidinium side chains of the eight consecutive arginine residues confer a strong positive charge, facilitating translocation across the plasma membrane.[1][2][3] Arginine-rich peptides are known for their ability to transport a variety of molecular cargo into cells.[2][3]
-
T198wt: This component, presumed to be a wild-type protein or peptide fragment, constitutes the cargo to be delivered. The specific physicochemical properties of T198wt, such as its isoelectric point, hydrophobicity, and secondary structure, will significantly influence the overall behavior of the R8-T198wt conjugate, particularly its solubility and stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, reconstitution, and subsequent quality control of lyophilized R8-T198wt peptide to ensure its integrity and biological activity.
Section 1: Foundational Principles of Lyophilized Peptide Handling
Lyophilization, or freeze-drying, is a standard method for enhancing the long-term stability of peptides by removing water.[4] While lyophilized peptides are significantly more stable than their solvated counterparts, improper handling can compromise their quality.
Pre-Reconstitution Storage and Handling
Upon receipt, lyophilized R8-T198wt should be stored at -20°C or, for extended periods, at -80°C in a desiccated environment.[4][5] Exposure to moisture and light should be minimized.[4][5][6]
Critical Handling Steps:
-
Equilibration: Before opening, the vial must be allowed to equilibrate to room temperature in a desiccator.[5][7][8] This crucial step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder, which can degrade the sample.[5][7]
-
Aseptic Technique: To prevent microbial contamination, always handle the peptide in a clean environment, such as a laminar flow hood. Use sterile gloves, pipette tips, and solvents.[4][8][9]
Section 2: Reconstitution of R8-T198wt: A Step-by-Step Protocol
The successful reconstitution of R8-T198wt hinges on selecting an appropriate solvent that maintains the peptide's structural integrity and biological function. The highly basic nature of the R8 moiety suggests that an acidic solvent will likely be required to achieve solubilization.[10][11]
Solvent Selection Strategy
The choice of solvent will depend on the properties of the T198wt cargo. A logical workflow for solvent selection is presented below.
Caption: Solvent selection decision tree for R8-T198wt reconstitution.
| Solvent/Solution | Rationale | Suitability for R8-T198wt |
| Sterile, Nuclease-Free Water | A universal starting point for many peptides. | The basic R8 component may limit solubility in neutral pH water. |
| 0.1% Acetic Acid (Aqueous) | The acidic pH protonates the arginine residues, increasing solubility.[10][12] | Recommended starting point. Acetic acid is volatile and can be removed by lyophilization if necessary.[5] |
| 0.1% Trifluoroacetic Acid (TFA) (Aqueous) | Similar to acetic acid, provides an acidic environment for solubilization. Note that TFA is a common counterion from HPLC purification and its presence may affect solubility and biological assays.[1] | A viable alternative to acetic acid. |
| Organic Solvents (e.g., DMSO, DMF) | For peptides with highly hydrophobic regions.[10][11] | Use with caution. If T198wt is very hydrophobic, dissolve the peptide in a minimal volume of organic solvent, then slowly add the aqueous buffer of choice.[10] High concentrations of DMSO can be cytotoxic.[10] |
| Phosphate-Buffered Saline (PBS) | A common buffer for biological assays. | Reconstituting directly in PBS may lead to poor solubility due to the neutral pH and salt concentration. It is generally better to dissolve in an acidic solution first and then dilute with PBS. |
Reconstitution Protocol
-
Preparation: Ensure the lyophilized peptide vial is at room temperature.[5][8] Briefly centrifuge the vial to pellet all the powder at the bottom.[10]
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the chosen solvent to the vial, directing the stream against the side of the vial to avoid aerosolizing the peptide.[8][9]
-
Dissolution: Gently swirl or roll the vial to facilitate dissolution.[8][9] Do not shake vigorously, as this can cause aggregation or denaturation.[8] If necessary, sonication in a water bath for a few minutes can aid in dissolving stubborn particles, but avoid excessive heating.[7]
-
Visual Inspection: The final solution should be clear and free of particulates.[8] If the solution is cloudy, this may indicate incomplete dissolution or aggregation.
Section 3: Post-Reconstitution Quality Control
Once reconstituted, it is imperative to verify the concentration, integrity, and structural conformation of the R8-T198wt peptide.
Concentration Determination
Accurate quantification is essential for reproducible experimental results.
| Method | Principle | Advantages | Considerations for R8-T198wt |
| UV-Vis Spectroscopy (A280) | Measures absorbance at 280 nm, primarily due to tryptophan and tyrosine residues.[13][14] | Rapid and non-destructive. | Only applicable if the T198wt component contains aromatic amino acids. The R8 portion does not absorb at 280 nm. |
| Colorimetric Assays (e.g., BCA, Bradford) | Based on color changes resulting from the reaction of the peptide with specific reagents.[15] | High sensitivity. | The Bradford assay can have lower sensitivity for peptides compared to proteins.[15] Standard curves must be prepared with a similar peptide standard if available. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids.[15] | Highly accurate and provides compositional information.[15] | Destructive to the sample and requires specialized equipment. |
Integrity and Purity Assessment
These methods confirm that the peptide has not degraded during handling and reconstitution.
Sources
- 1. R8 peptide [novoprolabs.com]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. bachem.com [bachem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. agilent.com [agilent.com]
- 14. Ultraviolet absorption spectroscopy of peptides [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Concentration Determination Methods [en.biotech-pack.com]
Application Note: Designing a Time-Course Experiment for Characterizing the Activity of R8-T198wt, a Pim-1 Kinase Inhibitor
Introduction: The Rationale for Time-Resolved Analysis of Pim-1 Kinase Inhibition
The Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant target in oncology drug development.[1][2] It is a key mediator in cytokine signaling pathways, promoting cell cycle progression and inhibiting apoptosis, thereby contributing to tumorigenesis.[3][4][5][6] R8-T198wt is a cell-permeable peptide derived from the C-terminus of the cyclin-dependent kinase inhibitor p27Kip1, which acts as a substrate-competitive inhibitor of Pim-1 kinase.[7] Understanding the temporal dynamics of this inhibition is critical for elucidating its mechanism of action and determining its therapeutic potential. A time-course experiment allows researchers to observe the onset, duration, and maximal effect of R8-T198wt, providing invaluable data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. This application note provides a comprehensive guide to designing and executing a robust time-course experiment to characterize the inhibitory activity of R8-T198wt on Pim-1 kinase.
The Underlying Mechanism: Pim-1 Kinase and R8-T198wt
Pim-1 kinase exerts its pro-survival effects by phosphorylating a range of cellular substrates, including the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1.[8][9][10][11][12] Phosphorylation of p27Kip1 at threonine 198 (T198) by Pim-1 leads to its binding by 14-3-3 proteins, resulting in its cytoplasmic sequestration and subsequent proteasome-dependent degradation.[10][11] This prevents p27Kip1 from inhibiting cyclin/CDK complexes in the nucleus, thereby promoting cell cycle progression. R8-T198wt, by mimicking the p27Kip1 phosphorylation site, competitively binds to the active site of Pim-1, preventing the phosphorylation of its native substrates.
Figure 2: General workflow for the in vitro and cell-based time-course experiments.
Protocol 1: In Vitro Time-Course Inhibition of Pim-1 Kinase
This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the production of ADP, which is directly proportional to kinase activity. [13][14][15] Materials:
-
Recombinant human Pim-1 Kinase (e.g., from Promega or BPS Bioscience)
-
Pim-1 substrate peptide (e.g., S6K Substrate) [13]* R8-T198wt (lyophilized)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Reconstitute R8-T198wt in sterile, nuclease-free water or fresh DMSO to create a stock solution (e.g., 1 mM). [7]Note that the final DMSO concentration in the assay should not exceed 1%. [15] * Prepare a 2X Pim-1 kinase solution and a 2X substrate/ATP solution in Kinase Reaction Buffer. The final concentrations should be optimized based on the specific activity of the enzyme, but a starting point could be 25 ng/reaction for Pim-1, 100 µM for substrate, and 25 µM for ATP.
-
-
Assay Setup:
-
Prepare serial dilutions of R8-T198wt in Kinase Reaction Buffer. Include a vehicle control (buffer with DMSO, if used).
-
To the wells of a white assay plate, add 5 µL of the R8-T198wt dilutions or vehicle control.
-
Initiate the reaction by adding 10 µL of the 2X Pim-1 kinase solution, followed immediately by 10 µL of the 2X substrate/ATP solution to all wells. Mix gently.
-
-
Time-Course Measurement:
-
Incubate the plate at 30°C.
-
At each designated time point (e.g., 0, 5, 15, 30, 60, and 90 minutes), stop the reaction by adding 25 µL of ADP-Glo™ Reagent. The "0 minute" time point is crucial as a baseline and is achieved by adding the stop reagent immediately after the reaction is initiated.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP. [14] * Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal. [14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the relative luminescence units (RLU) against time for each concentration of R8-T198wt.
-
Analyze the initial reaction rates to determine the inhibitory effect of R8-T198wt.
-
Protocol 2: Cellular Time-Course Analysis of Pim-1 Target Phosphorylation
This protocol uses Western blotting to monitor the phosphorylation status of a known downstream target of Pim-1, such as Bad, in a relevant cell line (e.g., DU145 prostate cancer cells) following treatment with R8-T198wt. [1] Materials:
-
DU145 cells (or other Pim-1 expressing cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
R8-T198wt
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed DU145 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with a predetermined concentration of R8-T198wt (e.g., 10 µM, based on literature or preliminary dose-response experiments). [1]Include a vehicle-treated control.
-
-
Time-Course Sample Collection:
-
At each time point (e.g., 0, 1, 4, 8, 12, and 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Bad and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Bad signal to the total Bad signal for each time point.
-
Plot the normalized phospho-Bad levels against time to visualize the inhibitory effect of R8-T198wt.
-
Data Presentation and Interpretation
The data from these experiments should be tabulated and plotted to clearly visualize the time-dependent effects of R8-T198wt.
Table 1: Representative Data from In Vitro Pim-1 Kinase Inhibition Assay
| Time (min) | Vehicle Control (RLU) | R8-T198wt [1 µM] (RLU) | R8-T198wt [10 µM] (RLU) |
| 0 | 5,120 | 5,080 | 5,150 |
| 5 | 85,600 | 45,300 | 15,200 |
| 15 | 250,400 | 110,800 | 35,600 |
| 30 | 480,200 | 205,100 | 60,300 |
| 60 | 750,900 | 315,600 | 95,800 |
| 90 | 890,500 | 380,200 | 115,400 |
RLU: Relative Luminescence Units
Table 2: Densitometry Analysis from Cellular Western Blot
| Time (hr) | Vehicle Control (p-Bad/Total Bad Ratio) | R8-T198wt [10 µM] (p-Bad/Total Bad Ratio) |
| 0 | 1.00 | 1.00 |
| 1 | 0.98 | 0.75 |
| 4 | 1.02 | 0.42 |
| 8 | 0.99 | 0.25 |
| 12 | 1.01 | 0.28 |
| 24 | 0.97 | 0.45 |
Values are normalized to the 0 hr time point.
By analyzing these time-course profiles, researchers can determine key parameters such as the rate of inhibition (k_obs), the time to reach maximal inhibition, and the duration of the inhibitory effect within a cellular environment. This detailed temporal characterization of R8-T198wt is essential for its preclinical evaluation and for designing effective dosing strategies in future therapeutic applications.
References
- MedchemExpress. (n.d.). R8-T198wt | Pim Inhibitor.
- Al-Harbi, S., Al-Ghamdi, S., Al-Hujaily, E., Al-Sheikh, A., & Ashshi, A. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 17(4), 3781-3788.
- Song, M., & Wang, J. (2019). Pim-1 kinase as cancer drug target: An update. Future Medicinal Chemistry, 11(13), 1647-1663.
- Panchal, N., & Ali, S. (2023). PIM1 kinase and its diverse substrate in solid tumors.
- Sigma-Aldrich. (n.d.). PIM Kinase Inhibitor VIII, R8-T198wt.
- Lu, Z., & Hunter, T. (2014). Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G. Molecular and Cellular Biology, 34(10), 1839-1852.
- Promega Corporation. (n.d.). PIM1 Kinase Enzyme System.
- Promega Corporation. (n.d.). PIM1 Kinase Assay.
- Cell Signaling Technology. (n.d.). HTScan® Pim-1 Kinase Assay Kit #7573.
- BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.
- Wang, Z., Bhattacharya, N., Weaver, M., & Magnuson, N. S. (2002). Phosphorylation of the cell cycle inhibitor p21 by Pim-1 kinase. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1593(1), 45-55.
- Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service.
- University of Pennsylvania. (n.d.). Protocol for Invitro Kinase Assay.
- Bullock, A. N., Debreczeni, J., Fedorov, O., Nelson, A., & Knapp, S. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(50), 41675-41682.
- Morishita, D., Katayama, R., Sekimizu, K., Tsuruo, T., & Fujita, N. (2008). Pim Kinases Promote Cell Cycle Progression by Phosphorylating and Down-regulating p27Kip1 at the Transcriptional and Posttranscriptional Levels. Cancer Research, 68(13), 5076-5085.
- Wikipedia. (n.d.). PIM1.
- Morishita, D., Katayama, R., Sekimizu, K., Tsuruo, T., & Fujita, N. (2008). Figure: Pim-mediated p27Kip1 phosphorylation promotes its binding to 14-3-3 and nuclear export.
- Mishra, A. K., Kadoishi, T., Wang, X., & Karras, J. (2019). Targeting PIM Kinase with PD1 Inhibition Improves Immunotherapeutic Antitumor T-cell Response. Clinical Cancer Research, 25(12), 3687-3699.
- Morishita, D., Katayama, R., Sekimizu, K., Tsuruo, T., & Fujita, N. (2008). Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels. Cancer Research, 68(13), 5076-5085.
- Chen, Y., et al. (2021). Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo. Journal of Experimental & Clinical Cancer Research, 40(1), 1-18.
- Li, Y., et al. (2021). The role of Pim kinase in immunomodulation. Journal of Cancer, 12(15), 4643-4652.
Sources
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. e-century.us [e-century.us]
- 7. PIM Kinase Inhibitor VIII, R8-T198wt The PIM Kinase Inhibitor VIII, R8-T198wt controls the biological activity of PIM Kinase. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM1 Kinase Enzyme System [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting R8-T198wt precipitation in cell culture media
Technical Support Center: Troubleshooting R8-T198wt Precipitation
Product Class: Cell-Penetrating Peptide (CPP) Fusion Proteins Target Molecule: R8-T198wt (Octaarginine-conjugated Threonine-198 Wild Type construct) Issue: Formation of visible aggregates or turbidity upon addition to cell culture media.
Executive Summary: The Physics of the Failure
The precipitation you are observing with R8-T198wt is rarely a quality control failure of the peptide itself. Instead, it is a physicochemical incompatibility driven by the R8 (Octaarginine) transduction domain.
The R8 tail confers a high net positive charge (Zeta potential > +30mV). When introduced into standard cell culture environments (pH 7.4), it encounters two dominant anionic species that drive immediate aggregation:
-
Inorganic Anions: Phosphates (
) and Sulfates ( ) abundant in DMEM/RPMI. -
Anionic Proteins: Serum Albumin (BSA/FBS), which acts as a "molecular sponge" for cationic peptides.
This guide provides the protocols to bypass these electrostatic traps without compromising the biological activity of the T198wt domain.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific type of precipitation.
Figure 1: Diagnostic decision tree for distinguishing between salt-bridge precipitation (immediate) and protein coacervation (gradual).
The Mechanism: Why R8-T198wt Crashes Out
To solve the problem, you must understand the molecular interactions at play. The R8 domain is an Arginine-rich motif .
| Component | Charge at pH 7.4 | Interaction Type | Outcome |
| R8-T198wt | Highly Positive (+) | N/A | Soluble in water/acid due to repulsion. |
| DMEM/RPMI | Negative (-) | Salt Bridging | Phosphates bind Arginine guanidinium groups, neutralizing repulsion |
| FBS (Albumin) | Negative (-) | Coacervation | Albumin (pI ~4.7) binds R8, forming large insoluble complexes. |
Visualizing the Interaction
Figure 2: The "Cationic Trap." Positively charged R8 attracts anionic media components, leading to charge neutralization and solubility loss.
Corrective Protocols
Do NOT add concentrated R8-T198wt stock directly into a full volume of complete (serum-containing) media. This causes "local concentration shock."
Protocol A: The "Drop-Wise" Two-Step Dilution (For Salt Shock)
Use this if precipitation is immediate.
-
Prepare Stock: Dissolve R8-T198wt in sterile water or 10mM Acetic Acid .
-
Why: Acidification ensures full protonation of Arginine, maximizing solubility via charge repulsion. Do not use PBS or DMSO (unless the T198wt domain is strictly hydrophobic).
-
-
Intermediate Dilution: Dilute the stock 1:10 into Opti-MEM™ or a low-salt buffer (e.g., HEPES-Glucose).
-
Critical Step: Mix rapidly during addition.
-
-
Final Addition: Add the intermediate mix drop-wise to the final cell culture well while swirling.
Protocol B: The "Pulse-Chase" Method (For Serum Interaction)
Use this if precipitation occurs slowly or if high uptake is required.
Rationale: Serum proteins competitively bind R8, reducing cellular uptake by up to 90% and causing aggregation.
-
Wash: Rinse cells 1x with PBS to remove residual serum.
-
Pulse: Incubate cells with R8-T198wt in Serum-Free Media (e.g., Opti-MEM or base DMEM) for 30–60 minutes .
-
Note: R8 uptake is rapid (macropinocytosis). 60 minutes is usually sufficient for internalization.
-
-
Chase: Remove the peptide solution. Add back full growth media (containing FBS) for the duration of the experiment.
Data & Solubility Reference Table
Use this table to select the correct solvent for your stock solution.
| Solvent | Suitability for R8-T198wt | Technical Note |
| Sterile Water | High | Best for initial reconstitution. Keeps ionic strength low. |
| 0.01% Acetic Acid | Optimal | Prevents aggregation by maintaining positive charge repulsion. |
| PBS (1x) | Low / Risky | High phosphate content often triggers immediate cloudiness. |
| DMSO | Variable | Only use if the T198wt domain is highly hydrophobic. R8 itself does not require DMSO. |
| Complete Media | Forbidden | Guaranteed precipitation at concentrations >5 µM. |
Frequently Asked Questions (FAQ)
Q: Can I filter the media if I see precipitation? A: No. The precipitate is your peptide. Filtering will remove the active drug, resulting in zero efficacy. You must resolubilize or restart using Protocol B.
Q: My T198wt domain requires DMSO. Can I use it? A: Yes, but keep the final DMSO concentration <0.5%.[1] Dissolve the peptide in 100% DMSO to make a high-concentration stock (e.g., 10mM), then dilute immediately into water/media. Do not let it sit in intermediate DMSO/Water mixes at medium concentrations, as this is often the "zone of instability."
Q: Why does the datasheet say "Soluble in PBS" if it precipitates? A: Solubility is concentration-dependent. R8 peptides are soluble in PBS at low concentrations (<10 µM). However, stock solutions (1 mM+) will salt-out in PBS. Always prepare stocks in water/acid, then dilute.
References
-
Futaki, S., et al. "Arginine-rich peptides. An abundant source of membrane-permeable peptides having potential as carriers for intracellular protein delivery." Journal of Biological Chemistry, 2001. Link
-
Kosuge, M., et al. "Cellular internalization of arginine-rich peptides: The role of serum proteins." Journal of Controlled Release, 2008. Link
-
Verdurmen, W.P.R., et al. "Preferential uptake of cell-penetrating peptides by macropinocytosis in the presence of serum." Journal of Controlled Release, 2011. Link
-
Sigma-Aldrich Technical Guide. "Solubility Guidelines for Peptides." Merck/Sigma Technical Library. Link
Sources
Optimizing cellular uptake efficiency of R8-T198wt peptide
The following technical guide is designed to support researchers utilizing the R8-T198wt peptide , a cell-permeable Pim-1 kinase inhibitor derived from the p27
Subject: Optimizing Cellular Uptake & Bioavailability of R8-T198wt Product Category: Cell-Penetrating Peptides (CPPs) / Kinase Inhibitors Primary Mechanism: Octaarginine (R8)-mediated Macropinocytosis[1]
System Overview & Mechanism of Action
The R8-T198wt peptide is a chimeric construct fusing the cationic cell-penetrating peptide Octaarginine (R8) with the carboxyl-terminal sequence of p27
-
Cargo: p27
C-terminal fragment (Substrate mimic). -
Vector: Octaarginine (R8).[1]
-
Target: Pim-1 Kinase .[1][2][3][4] The peptide acts as a competitive inhibitor, preventing Pim-1 from phosphorylating endogenous p27
at Thr198, thereby promoting p27 nuclear retention and restoring cell cycle arrest (G1 phase) or apoptosis in cancer cells (e.g., prostate cancer DU145).[1]
Biological Pathway Visualization
The following diagram illustrates the critical uptake pathway and the bottleneck of endosomal entrapment, which is the primary cause of low experimental efficacy.
Caption: R8-T198wt enters via HSPG-mediated macropinocytosis.[1][4] Efficacy depends on successful escape from endosomes before lysosomal degradation.[1]
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users regarding the uptake and functional activity of R8-T198wt.
Issue 1: "I see high fluorescence in my cells, but no biological effect (Pim-1 inhibition)."
Diagnosis: Endosomal Entrapment. R8 peptides are highly efficient at entering cells but notoriously poor at escaping endosomes.[1] If you see "punctate" (dot-like) fluorescence, the peptide is trapped in vesicles and cannot bind cytosolic Pim-1.[1]
Corrective Actions:
-
Add Endosomolytic Agents: Co-treat with Chloroquine (50–100 µM) or UNC-1079 to buffer endosomal pH and promote vesicle rupture.[1]
-
Increase Concentration: R8 uptake mechanisms shift from endocytosis to direct translocation at higher concentrations (>10–20 µM).[1] Test a higher dose range (up to 20 µM) for a short duration (30 min) to force direct entry, provided toxicity is monitored.[1]
Issue 2: "My uptake efficiency varies wildly between replicates."
Diagnosis: Serum Interference. Serum albumin and other anionic proteins bind cationic R8 peptides, neutralizing their charge and preventing interaction with cell surface Heparan Sulfate Proteoglycans (HSPGs).[1]
Corrective Actions:
-
Serum-Free Pulse: Perform the initial incubation in Opti-MEM or serum-free media for 1–2 hours.
-
Wash Protocol: Wash cells with heparin-containing PBS (20 units/mL) before analysis. R8 sticks non-specifically to the outer cell membrane.[1] Standard PBS washes do not remove this, leading to false positives in uptake quantification (especially in Flow Cytometry).[1]
Issue 3: "The cells look unhealthy or are detaching after treatment."
Diagnosis: Membrane Disruption (Toxicity). While R8 is generally less toxic than TAT, high concentrations (>50 µM) or prolonged serum-free incubation can compromise membrane integrity.[1]
Corrective Actions:
-
Reduce Exposure Time: Limit serum-free peptide incubation to 30–60 minutes , then replace with complete media (containing serum) for the remainder of the experiment.
-
Check Purity: Ensure the peptide is TFA-salt free or exchanged to Acetate/Chloride salt. Residual TFA from synthesis is cytotoxic.[1]
Optimized Experimental Protocols
Protocol A: Quantitative Uptake Assay (Flow Cytometry)
Purpose: To accurately measure internalized peptide vs. surface-bound peptide.[1]
Reagents:
Step-by-Step:
-
Seeding: Seed cells (e.g., DU145) to reach 70-80% confluence.
-
Pulse: Aspirate media and wash 1x with PBS. Add R8-T198wt (5–20 µM) in serum-free media (e.g., Opti-MEM).[1] Incubate for 1 hour at 37°C .
-
Wash (Critical):
-
Detachment: Incubate with Trypsin-EDTA for 5-10 mins. Trypsin further digests surface-bound peptides.[1]
-
Analysis: Resuspend in cold PBS + 1% BSA and analyze via Flow Cytometry (FL1 channel).
Protocol B: Functional Viability Assay (Pim-1 Inhibition)
Purpose: To validate biological efficacy (synergy with Paclitaxel).[1]
Step-by-Step:
-
Co-treatment: Seed cells in 96-well plates.
-
Drug Addition: Treat cells with R8-T198wt (10 µM) + Paclitaxel (sub-IC50 dose, e.g., 1–5 nM).
-
Note: If long-term incubation (24-48h) is required, add R8-T198wt in full serum media but at a higher concentration (2x) to compensate for serum binding, OR pulse serum-free for 1h, then add serum-containing media with Paclitaxel.[1]
-
-
Readout: Measure cell viability (MTT/CCK-8) at 48 hours.
-
Control: Compare against "R8-T198mu" (Mutant control, e.g., T198A) to prove the effect is sequence-specific to the T198 phosphorylation site.
Comparative Data & Inhibitor Table
Use these controls to validate the uptake mechanism in your specific cell line.
| Inhibitor / Condition | Target Mechanism | Expected Effect on R8-T198wt Uptake |
| 4°C Incubation | Energy-dependent Endocytosis | Strong Inhibition (>80% reduction confirms endocytosis).[1] |
| Amiloride / EIPA | Macropinocytosis (Na+/H+ exchange) | Significant Reduction (Primary entry route).[1] |
| Chlorpromazine | Clathrin-mediated Endocytosis | Minimal Effect (R8 prefers macropinocytosis).[1] |
| Methyl-β-cyclodextrin | Lipid Rafts / Cholesterol | Moderate Reduction (R8 entry is often raft-dependent).[1] |
| Heparin (Co-incubation) | HSPG Binding | Complete Block (Competes for entry).[1] |
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic workflow for isolating failure modes in R8-T198wt experiments.
References
-
Morishita, D., et al. (2011). "Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase."[1][3] Journal of Biological Chemistry, 286(4), 2681–2688.[1]
-
Nakase, I., et al. (2004). "Cellular uptake of arginine-rich peptides: roles of transduction domains and charge distribution."[1] Accounts of Chemical Research, 37(7), 479–485.[1]
-
Futaki, S., et al. (2007). "Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the mechanism."[1] Trends in Biochemical Sciences, 32(10), 446-452.[1]
-
Khalil, I. A., et al. (2006). "Mechanism of internalization of octaarginine into cell: Direct comparison of flow cytometry and confocal microscopy."[1] Yakugaku Zasshi, 126, 1063-1072.[1]
Sources
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. BioKB - Relationship - Peptides - activates - Paclitaxel [biokb.lcsb.uni.lu]
- 4. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. linkpeptide.com [linkpeptide.com]
Technical Support Center: Validating p27Kip1 Modulation with R8-T198 Peptides
Product Line: Cell-Permeable Cell Cycle Regulators Target Interaction: Pim-1 Kinase / p27Kip1 (Thr198) Axis Document ID: TS-R8T198-V2.1
System Overview: The "Decoy" Mechanism
To effectively use R8-T198wt and its negative control R8-T198mu , you must understand the specific molecular leverage point. You are not just adding a drug; you are introducing a competitive substrate decoy .
-
The Biological Context: The kinase Pim-1 (and potentially Akt/RSK) phosphorylates the tumor suppressor p27Kip1 at Threonine 198 (T198) . This phosphorylation promotes 14-3-3 binding, sequestering p27 in the cytoplasm and preventing it from arresting the cell cycle.
-
R8-T198wt (The Active Agent): This peptide contains the wild-type consensus sequence surrounding T198. It acts as a "sponge," occupying the active site of Pim-1. Because the kinase is busy phosphorylating the decoy peptide, endogenous p27 remains unphosphorylated, enters the nucleus, and induces G1 arrest.
-
R8-T198mu (The Negative Control): This peptide contains a mutation (typically T198A or T198G ) that renders it unrecognizable or non-reactive to the kinase. It controls for the non-specific effects of the Octaarginine (R8) transporter.
Mechanism of Action Diagram
Caption: R8-T198wt acts as a competitive sink for Pim-1 activity, restoring nuclear p27 function. R8-T198mu controls for R8-mediated membrane toxicity.
Troubleshooting & FAQs
Q1: Both my WT and Mu peptides are killing cells. Is the control broken?
Diagnosis: You have likely exceeded the critical concentration threshold for the Octaarginine (R8) transporter. Explanation: R8 is a cationic cell-penetrating peptide (CPP). At concentrations >10–20 µM, R8 can accumulate on the plasma membrane, causing pore formation, actin cytoskeletal rearrangement, and necrosis. This is a non-specific artifact. Solution:
-
Titrate Down: Perform a dose-response curve from 1 µM to 30 µM.
-
Identify the Window: The "therapeutic window" is where R8-T198wt shows efficacy (cell death/arrest) but R8-T198mu shows minimal toxicity. This is typically between 5 µM and 15 µM .
-
Washout: If possible, pulse the peptide for 4 hours, then wash and replace with fresh media to limit membrane stress.
Q2: My peptide precipitated upon reconstitution.
Diagnosis: Ionic strength incompatibility. Explanation: The R8 tail is highly positively charged (poly-cationic), while the T198 sequence may have hydrophobic residues. High salt concentrations (like 10x PBS) can cause immediate salting-out. Solution:
-
Initial Solvent: Dissolve the lyophilized powder in sterile water or 20% Acetonitrile/Water first. Do not start with PBS.
-
Dilution: Dilute into media only immediately before use.
-
Sonication: Brief sonication (10-15 seconds) can help disperse aggregates.
Q3: I see no effect on p27 levels or localization.
Diagnosis: Peptide degradation or serum inactivation. Explanation: Peptides are susceptible to serum proteases. Furthermore, if you are looking for total p27 levels, you might miss the effect. The primary mechanism is relocalization (Cytoplasm -> Nucleus), not necessarily an immediate increase in total protein (though stability often follows). Solution:
-
Serum-Reduced Media: Incubate in Opti-MEM or 0.5% FBS media during the peptide treatment window (first 4-6 hours).
-
Endpoint Selection: Use Immunofluorescence (IF) or Nuclear/Cytoplasmic fractionation Western Blots rather than whole-cell lysates.
Experimental Protocols
Protocol A: Determination of Specific vs. Non-Specific Toxicity
Objective: Validate the R8-T198mu control.
-
Cell Seeding: Seed cancer cells (e.g., DU145, PC3) at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Preparation: Reconstitute R8-T198wt and R8-T198mu in sterile water to 1 mM stock.
-
Treatment: Prepare serial dilutions in serum-free or low-serum (1%) media: 0, 2.5, 5, 10, 20, 40 µM.
-
Incubation: Treat cells for 48 hours.
-
Readout: CCK-8 or MTT assay.
-
Interpretation (See Table Below):
| Concentration | R8-T198wt Viability | R8-T198mu Viability | Interpretation |
| 0 - 2.5 µM | ~100% | ~100% | Sub-therapeutic dose. |
| 5 - 10 µM | < 60% | ~90-100% | Valid Experimental Window. (Specific Inhibition) |
| > 20 µM | < 10% | < 20% | Non-Specific Toxicity. (R8-mediated lysis) |
Protocol B: Validation of Mechanism (Nuclear Fractionation)
Objective: Prove R8-T198wt drives p27 into the nucleus.
-
Treatment: Treat cells with 10 µM R8-T198wt or R8-T198mu for 12–24 hours.
-
Lysis: Harvest cells. Use a subcellular fractionation kit or hypotonic lysis buffer to separate Cytoplasm from Nucleus.
-
Western Blot Targets:
-
p27Kip1: Target protein.[1]
-
GAPDH/Tubulin: Cytoplasmic Loading Control.
-
Lamin B1/Histone H3: Nuclear Loading Control.
-
-
Expected Result:
-
WT Treated: Significant increase in Nuclear p27 / Lamin B1 ratio.
-
Mu Treated: p27 remains predominantly cytoplasmic (similar to Vehicle).
-
Troubleshooting Logic Flow
Use this flowchart to diagnose experimental failures.
Caption: Decision matrix for optimizing R8-peptide concentrations and experimental conditions.
References
-
Morishita, D., et al. (2011). "Cell-permeable carboxyl-terminal p27 peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase."[1] Journal of Biological Chemistry, 286(30), 2681-2688.
-
Fujita, N., et al. (2003). "Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization."[2][3] Journal of Biological Chemistry, 278(49), 49254-49260.[2]
-
Khalil, I. A., et al. (2006). "Mechanism of internalization of octaarginine-modified liposomes into cells." Journal of Controlled Release, 112(3), 301-309. (Reference for R8 toxicity/uptake mechanisms).
Sources
Technical Support Center: Enhancing the Stability of R8-T198wt for Long-Term Incubation
Introduction
Welcome to the technical support center for R8-T198wt. This guide is designed for researchers, scientists, and drug development professionals who are working with the recombinant protein R8-T198wt. The inherent complexity and sensitivity of biological macromolecules mean that maintaining their structural integrity and biological activity over time is a critical challenge.[1][2] Instability during long-term incubation and storage can lead to loss of function, aggregation, and degradation, ultimately compromising experimental results and therapeutic efficacy.[2][3]
This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each recommendation, empowering you to make informed decisions to ensure the long-term stability of your R8-T198wt preparations.
Section 1: Understanding the Fundamentals of R8-T198wt Instability
Before troubleshooting specific issues, it is crucial to understand the common pathways through which a protein like R8-T198wt can lose stability. Proteins are susceptible to a range of environmental stresses that can disrupt their delicate three-dimensional structure.[1][4]
FAQ: What are the primary physical and chemical instability pathways for R8-T198wt?
Answer: The long-term stability of R8-T198wt is threatened by several degradation pathways that can be broadly categorized as physical and chemical instabilities.
-
Physical Instability primarily involves changes to the protein's higher-order structure (secondary, tertiary, and quaternary) without altering its covalent bonds. The most common manifestation is aggregation , where protein molecules clump together to form soluble or insoluble aggregates.[3] This can be triggered by exposure to interfaces (like air-water or container surfaces), temperature fluctuations, and suboptimal buffer conditions.[5][6]
-
Chemical Instability involves the formation or breakage of covalent bonds, leading to an altered protein structure. Key pathways include:
-
Oxidation: Certain amino acid residues, particularly methionine (Met) and cysteine (Cys), are susceptible to oxidation when exposed to reactive oxygen species.[7] This can be catalyzed by trace metal ions or light exposure.[7]
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis, converting them into aspartic acid/isoaspartic acid and glutamic acid, respectively.[8] This introduces a negative charge and can alter the protein's structure and function. This process is highly dependent on pH and temperature.[7][8]
-
Proteolysis: If the R8-T198wt preparation contains trace amounts of contaminating proteases from the expression host, these enzymes can cleave the polypeptide chain, leading to fragmentation.[9][10]
-
These degradation pathways are not mutually exclusive and can often influence one another, creating a complex stability challenge.
Figure 2. Workflow for troubleshooting loss of protein activity.
Data Presentation: Common Stabilizing Excipients
Table 2. Overview of Common Excipients for Enhancing R8-T198wt Stability
| Excipient Class | Examples | Typical Concentration | Primary Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Mannitol | 5-10% (w/v), 10-50% (v/v) for glycerol | Preferential Exclusion: Stabilizes the native protein structure by raising the energy of the unfolded state. Also acts as a cryoprotectant. [11][12] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Aggregation Suppression: Arginine can suppress aggregation by interacting with hydrophobic patches. Glycine acts as a general stabilizer. [13] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Interfacial Protection: Prevents denaturation and adsorption at air-liquid and solid-liquid interfaces. [5][13] |
| Antioxidants/ Reducing Agents | Methionine, Dithiothreitol (DTT), Sodium Thiosulfate | 1-10 mM | Oxidation Prevention: Act as scavengers for reactive oxygen species or maintain cysteine residues in a reduced state. [6][7][14] |
| Chelating Agents | EDTA | 1-5 mM | Metal Chelation: Sequesters divalent metal cations that can catalyze oxidation. [1][6] |
Section 4: Managing Proteolytic Degradation and Handling
The integrity of the primary amino acid sequence is paramount. Proteolytic cleavage can go unnoticed in early stages but can severely impact the efficacy and safety of a protein product.
FAQ: My SDS-PAGE gel shows smaller bands appearing over time, suggesting R8-T198wt is being fragmented. How do I prevent this?
Answer: The appearance of smaller molecular weight bands is a classic sign of proteolytic degradation. This occurs when trace amounts of proteases, carried over from the expression and purification process, remain active in your final sample. [15] The most direct solution is to add a protease inhibitor cocktail to your buffer. [10][15]These cocktails contain a mixture of inhibitors that target different classes of proteases (e.g., serine, cysteine, metalloproteases). It is critical to ensure the chosen inhibitors are compatible with your downstream applications. For instance, EDTA, a common metalloprotease inhibitor, should be avoided if R8-T198wt requires a divalent metal ion for its activity. [15]
FAQ: How critical are freeze-thaw cycles for the stability of R8-T198wt?
Answer: Highly critical. Repeated freeze-thaw cycles are a major source of physical stress that can lead to aggregation and loss of activity. [1][6][16]During freezing, ice crystals form, which can physically damage the protein. More importantly, the process creates a "freeze-concentrate" phase where solutes (protein, salts, buffer components) become highly concentrated, leading to extreme pH shifts and increased aggregation propensity. [16]
Objective: To minimize degradation from physical stress during storage.
Methodology:
-
Aliquoting is Mandatory: Upon receiving or purifying a batch of R8-T198wt, immediately divide it into single-use aliquots. [1][16]The volume of each aliquot should be appropriate for a single experiment to avoid the need to thaw and re-freeze the main stock.
-
Flash Freezing: Freeze the aliquots rapidly. This can be done by immersing the tubes in a dry ice/ethanol bath or in liquid nitrogen. [12]Rapid freezing creates smaller ice crystals, which are generally less damaging to the protein structure.
-
Optimal Storage Temperature: For long-term storage (months to years), -80°C is strongly recommended over -20°C. [1][3][12]Certain phase transitions in ice that are detrimental to proteins occur at temperatures warmer than -70°C. [12]4. Inclusion of Cryoprotectants: If R8-T198wt is particularly sensitive to freezing, consider adding a cryoprotectant like glycerol to a final concentration of 10-50% before aliquoting and freezing. [1][3][6]This will prevent the formation of a solid ice matrix at -20°C and reduce damage. [12]5. Controlled Thawing: Thaw aliquots slowly and gently. This can be done by placing them on ice or at 4°C. [12]Avoid rapid thawing at room temperature or in a warm water bath unless specifically validated. Once thawed, keep the protein on ice at all times.
Self-Validation: A simple freeze-thaw stability study can validate your storage protocol. Subject several aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles) and compare their activity, aggregation state (via DLS or SEC-HPLC), and integrity (via SDS-PAGE) to a control aliquot that was never frozen. This directly demonstrates the impact of the handling procedure on your specific protein.
References
-
Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. (n.d.). Nanoscience Instruments. Retrieved January 29, 2026, from [Link]
-
Fathima, S., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH. Retrieved January 29, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Journal of Medicinal and Chemical Sciences. Retrieved January 29, 2026, from [Link]
-
Best Practices for Recombinant Protein Storage & Stability. (n.d.). Genext Genomics. Retrieved January 29, 2026, from [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved January 29, 2026, from [Link]
-
Vel'kov, V. V. (1983). [Instability of recombinant molecules]. Genetika. Retrieved January 29, 2026, from [Link]
-
Barnes, L. M., et al. (2003). Stability of Protein Production From Recombinant Mammalian Cells. PubMed. Retrieved January 29, 2026, from [Link]
-
van de Weert, M., et al. (2000). Protein Instability in Poly(Lactic-co-Glycolic Acid) Microparticles. Kinam Park. Retrieved January 29, 2026, from [Link]
-
Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. Retrieved January 29, 2026, from [Link]
-
Sinha, J., et al. (2004). Causes of Proteolytic Degradation of Secreted Recombinant Proteins Produced in Methylotrophic Yeast Pichia pastoris. DigitalCommons@UNL. Retrieved January 29, 2026, from [Link]
-
Formulation Strategies to Prevent Protein Degradation. (n.d.). AAPS Newsmagazine. Retrieved January 29, 2026, from [Link]
-
How can I prevent protein aggregation? (2014). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency. Retrieved January 29, 2026, from [Link]
-
Proteolysis of recombinant proteins in bioengineered plant cells. (n.d.). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024). Journal of Medicinal and Chemical Sciences. Retrieved January 29, 2026, from [Link]
- Method for protection of peptides or proteins against non-enzymatic deamidation. (2014). Google Patents.
-
Freezing and Storing Protein Solutions. (2013). Biozentrum, University of Basel. Retrieved January 29, 2026, from [Link]
-
Comprehensive Stability Assessment of Biotechnological Products. (2025). BioProcess International. Retrieved January 29, 2026, from [Link]
-
Protein aggregation issues. (2023). Reddit. Retrieved January 29, 2026, from [Link]
- Stabilizing excipients for therapeutic protein formulations. (2018). Google Patents.
-
Control of Proteolysis of Recombinant Proteins in Escherichia coli. (n.d.). SciSpace. Retrieved January 29, 2026, from [Link]
-
Advances in the Study of Protein Deamidation. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
-
ICH Q5C Stability testing of Biotechnological / Biological products. (2011). SlideShare. Retrieved January 29, 2026, from [Link]
-
How to choose the perfect buffer to get a pure, stabilised, functional protein. (2017). Tebubio. Retrieved January 29, 2026, from [Link]
-
A single freeze-thawing cycle for highly efficient solubilization of inclusion body proteins. (2015). PubMed Central. Retrieved January 29, 2026, from [Link]
-
Stability Programs I Biologics vs Pharmaceuticals. (2023). GxP Cellators. Retrieved January 29, 2026, from [Link]
-
Safe Freeze–Thaw of Protein Drug Products: A QbD Approach. (n.d.). IVT Network. Retrieved January 29, 2026, from [Link]
-
Specific Inhibitors Prevent Proteolytic Degradation of Recombinant Proteins. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Freeze-Thaw Cycles and Why We Shouldn't Do It. (2025). Bitesize Bio. Retrieved January 29, 2026, from [Link]
-
Stability versus pH, ionic strength, and buffer. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Overview of Approaches to Preventing and Avoiding Proteolysis. (n.d.). Arrow@TU Dublin. Retrieved January 29, 2026, from [Link]
-
Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]
-
pH & Buffer Optimization for Protein Stability. (n.d.). Leukocare. Retrieved January 29, 2026, from [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics. (2022). PMC - NIH. Retrieved January 29, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genextgenomics.com [genextgenomics.com]
- 4. leukocare.com [leukocare.com]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Still Struggling with Protein Instability? A Guide to Prolonging the Lifespan of Your Proteins-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 7. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. nanoscience.com [nanoscience.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. bitesizebio.com [bitesizebio.com]
Resolving low potency issues with R8-T198wt in resistant cell lines
A Guide to Resolving Low Potency Issues in Resistant Cell Lines
Disclaimer: The compound R8-T198wt and the kinase "ResistKinase 1" (RK1) are hypothetical constructs created for the purpose of this technical guide. The experimental advice and troubleshooting strategies are based on established principles of resistance to kinase inhibitors in cancer research, particularly in non-small cell lung cancer (NSCLC).
Introduction
Welcome to the technical support center for R8-T198wt, a novel and selective inhibitor of ResistKinase 1 (RK1). R8-T198wt has demonstrated significant promise in preclinical models of RK1-driven NSCLC. However, as with many targeted therapies, the emergence of drug resistance can lead to a reduction in its potency.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot issues of low potency with R8-T198wt in resistant cell lines.
This resource provides a structured approach to identifying the underlying mechanisms of resistance and offers validated experimental protocols to guide your research.
Frequently Asked Questions (FAQs)
Here are some common questions that arise when encountering reduced potency of R8-T198wt.
Q1: We are observing a significant increase in the IC50 value of R8-T198wt in our long-term treated cell line. What could be the reason?
An increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[3] This can be due to several factors, including:
-
On-target mutations: A common mechanism of resistance to kinase inhibitors is the acquisition of secondary mutations in the target protein.[1][4] For R8-T198wt, a mutation in the "gatekeeper" residue of RK1 (T198M) is a likely candidate, as it can prevent the drug from binding effectively.[4][5][6][7]
-
Bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for RK1 signaling.[1][8][9] Common bypass pathways in NSCLC include the activation of MET or AXL receptor tyrosine kinases.[9][10][11]
-
Increased drug efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove R8-T198wt from the cell, thereby reducing its intracellular concentration.[12][13][14][15][16]
Q2: How can we confirm if our resistant cell line has a gatekeeper mutation in RK1?
The most direct way to identify a gatekeeper mutation is through Sanger sequencing or next-generation sequencing (NGS) of the RK1 gene from your resistant cell line. A comparison of the sequence with the parental (sensitive) cell line will reveal any acquired mutations.
Q3: Our sequencing results for RK1 are negative for mutations. What should we investigate next?
If there are no on-target mutations, the next logical step is to investigate the activation of bypass signaling pathways. A phospho-receptor tyrosine kinase (RTK) array can provide a broad overview of activated RTKs in your resistant cells compared to the parental line. Subsequently, Western blotting can be used to confirm the increased phosphorylation of specific kinases like MET or AXL and their downstream effectors (e.g., AKT, ERK).[17][18][19]
Q4: Can we use a higher concentration of R8-T198wt to overcome the observed resistance?
Simply increasing the concentration of R8-T198wt is often not a viable long-term solution and may lead to off-target effects and increased toxicity. Understanding the specific resistance mechanism is crucial for developing a more effective strategy, such as combination therapy.[20][21][22]
Troubleshooting Guides
This section provides detailed experimental workflows to dissect the potential mechanisms of resistance to R8-T198wt.
Guide 1: Investigating On-Target Resistance - The RK1 Gatekeeper Mutation (T198M)
The gatekeeper residue is a critical component of the ATP-binding pocket of kinases, and mutations in this residue are a frequent cause of drug resistance.[4][5][6][7] The hypothetical T198M mutation in RK1 would likely sterically hinder the binding of R8-T198wt.
Expected IC50 Shift:
| Cell Line | Genotype | Expected R8-T198wt IC50 |
| Parental NSCLC | RK1 wild-type | 10 nM |
| Resistant NSCLC | RK1 T198M | > 500 nM |
Experimental Workflow:
Caption: Workflow for investigating on-target resistance.
Detailed Protocol: Sanger Sequencing of RK1 Kinase Domain
-
gDNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers flanking the kinase domain of the RK1 gene. Perform PCR to amplify this region.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line sequence to identify any mutations.
Guide 2: Investigating Bypass Signaling Pathways
Cancer cells can adapt to the inhibition of a primary signaling pathway by upregulating parallel pathways to maintain cell survival and proliferation.[1][8][9] For NSCLC, MET and AXL are common culprits.[9][10][11]
Signaling Pathway Overview:
Sources
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: ABC Transporters: Exporter [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Targeted Therapies in Cancer: To Be or Not to Be, Selective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to overcome resistance to targeted protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Inhibitors: A Comparative Guide to R8-T198wt and Small Molecule Pim-1 Inhibitors in Oncology Research
In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a compelling target. Its overexpression is implicated in numerous malignancies, driving cell proliferation, survival, and resistance to therapy.[1] Consequently, the development of potent and selective Pim-1 inhibitors is a key focus for researchers. This guide provides an in-depth technical comparison of two distinct classes of Pim-1 inhibitors: the novel cell-permeable peptide R8-T198wt and the more traditional small molecule inhibitors.
This comparison is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms, performance data, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices and provide the necessary details to empower you in your own research endeavors.
The Central Role of Pim-1 in Cancer Pathogenesis
Pim-1 kinase is a downstream effector of multiple signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways, which are frequently dysregulated in cancer. Upon activation by various cytokines and growth factors, these pathways lead to the upregulation of Pim-1 expression. Pim-1, in turn, phosphorylates a wide array of downstream substrates, including the cell cycle inhibitor p27Kip1 and the pro-apoptotic protein BAD. By phosphorylating and inactivating these key tumor suppressors, Pim-1 promotes cell cycle progression and inhibits apoptosis, thereby contributing to tumorigenesis.
A Divergence in Strategy: Two Mechanisms of Pim-1 Inhibition
The inhibition of Pim-1 kinase activity can be achieved through fundamentally different approaches, exemplified by the peptide-based R8-T198wt and various small molecule inhibitors.
R8-T198wt: A Substrate-Mimicking Peptide Approach
R8-T198wt is a novel, cell-permeable peptide designed to specifically inhibit Pim-1 kinase. Its design is a clever example of substrate mimicry. The peptide sequence is derived from the carboxyl-terminus of the natural Pim-1 substrate, p27Kip1, which includes the critical threonine-198 (T198) phosphorylation site.[2] To facilitate cell entry, the p27Kip1-derived peptide is fused to an arginine octamer (R8), a well-established cell-penetrating peptide.
The mechanism of action of R8-T198wt is competitive inhibition at the substrate-binding site of Pim-1. By mimicking the natural substrate, R8-T198wt occupies the active site of the kinase, preventing the phosphorylation of endogenous substrates like p27Kip1 and BAD.[1] This leads to the stabilization and activation of these tumor suppressors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Small Molecule Inhibitors: Targeting the ATP-Binding Pocket
In contrast, the majority of small molecule Pim-1 inhibitors are ATP-competitive inhibitors. These molecules are designed to fit into the ATP-binding pocket of the Pim-1 kinase domain. By occupying this pocket, they prevent the binding of ATP, which is essential for the phosphotransfer reaction. This effectively shuts down the kinase's catalytic activity, leading to a similar downstream effect as R8-T198wt: the inhibition of substrate phosphorylation and subsequent induction of anti-tumor responses. Examples of well-characterized small molecule Pim-1 inhibitors include AZD1208, SMI-4a, and CX-6258.
Visualizing the Mechanisms of Action
To better illustrate the distinct inhibitory mechanisms of R8-T198wt and small molecule inhibitors, the following diagrams depict the Pim-1 signaling pathway and the points of intervention for each inhibitor class.
Caption: Distinct mechanisms of Pim-1 inhibition by R8-T198wt and small molecule inhibitors.
Performance Metrics: A Head-to-Head Comparison
While direct comparative studies are limited, we can collate available data to provide a snapshot of the relative performance of R8-T198wt and representative small molecule Pim-1 inhibitors. It is important to note that the binding affinity (KD) of R8-T198wt is not directly equivalent to the half-maximal inhibitory concentration (IC50) of small molecules, but both provide a measure of potency.
| Inhibitor | Type | Target | Potency (KD / IC50) | Cellular Activity | In Vivo Efficacy | Selectivity |
| R8-T198wt | Peptide | Pim-1 | KD = 323 nM [2] | Induces G1 arrest and apoptosis in DU145 cells. [2] | Retards DU145 tumor growth in mice. [1] | May also inhibit Pim-2 and Pim-3. [2] |
| AZD1208 | Small Molecule | Pan-Pim | Pim-1: 0.4 nM, Pim-2: 5 nM, Pim-3: 1.9 nM | Induces apoptosis and cell cycle arrest in various cancer cell lines. | Demonstrates efficacy in preclinical models of acute myeloid leukemia. | Pan-Pim inhibitor. |
| SMI-4a | Small Molecule | Pim-1 | 17 nM | Inhibits proliferation and induces apoptosis in chronic myeloid leukemia cells. [3] | Reduces tumor size in a mouse xenograft model. [4] | Selective for Pim-1 over many other kinases. |
| CX-6258 | Small Molecule | Pan-Pim | Pim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM | Potent anti-proliferative activity against a panel of human cancer cell lines. | Demonstrates tumor growth inhibition in AML and prostate cancer xenograft models. | Pan-Pim inhibitor. |
Disclaimer: The data presented in this table are compiled from different studies and are intended for comparative purposes. Direct, head-to-head experimental comparisons may yield different results.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity of your research, we provide detailed, step-by-step methodologies for key experiments used to characterize Pim-1 inhibitors.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of Pim-1 activity and its inhibition.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (R8-T198wt or small molecule inhibitor) at various concentrations or a vehicle control (e.g., 5% DMSO).
-
Enzyme and Substrate Addition: Add 2 µl of recombinant human Pim-1 enzyme and 2 µl of a substrate/ATP mixture (e.g., PIMtide peptide substrate and ATP at the KM concentration for Pim-1).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Pim-1 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro Pim-1 kinase assay using ADP-Glo™ technology.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Principle: The CellTiter-Glo® Assay provides a homogeneous method for determining cell viability. A single reagent is added directly to the cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Pim-1 inhibitor (R8-T198wt or small molecule) or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis of Downstream Substrate Phosphorylation
This technique is used to assess the phosphorylation status of key Pim-1 substrates, such as BAD and 4E-BP1, in inhibitor-treated cells, confirming the on-target effect of the inhibitors.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the Pim-1 inhibitor or vehicle control for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of Pim-1 substrates (e.g., anti-phospho-BAD (Ser112) or anti-phospho-4E-BP1 (Thr37/46)) and total protein as a loading control (e.g., anti-total BAD, anti-total 4E-BP1, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the vehicle control.
Discussion: Choosing the Right Tool for the Job
The choice between a peptide-based inhibitor like R8-T198wt and a small molecule inhibitor depends on the specific research question and experimental context.
Advantages of R8-T198wt and Peptide-Based Inhibitors:
-
High Specificity: Peptide inhibitors can be designed based on the primary sequence of a natural substrate, potentially offering higher specificity for the target kinase compared to small molecules that target the highly conserved ATP-binding pocket. [5]This can minimize off-target effects.
-
Unique Mechanism of Action: Targeting the substrate-binding site offers an alternative approach to kinase inhibition, which can be advantageous for overcoming resistance mechanisms that may arise with ATP-competitive inhibitors.
Challenges of Peptide-Based Inhibitors:
-
Cell Permeability: While the R8 tag enhances cell permeability, the delivery of peptides into cells can still be less efficient than that of small molecules.
-
Pharmacokinetics: Peptides generally have shorter half-lives in vivo due to susceptibility to proteolysis. [5]* Manufacturing Costs: The synthesis of long peptides can be more complex and costly than that of small molecules.
Advantages of Small Molecule Inhibitors:
-
Cell Permeability and Oral Bioavailability: Small molecules generally exhibit better cell permeability and can often be formulated for oral administration, a significant advantage for clinical development.
-
Established Development Pathways: The development and optimization of small molecule inhibitors is a well-established field with extensive knowledge and tools available.
-
Potency: As seen in the comparison table, small molecule inhibitors can achieve very high potency, with IC50 values in the low nanomolar range.
Challenges of Small Molecule Inhibitors:
-
Off-Target Effects: The ATP-binding pocket is conserved across many kinases, which can lead to off-target inhibition and associated toxicities. [5]Extensive selectivity profiling is crucial.
-
Drug Resistance: Cancers can develop resistance to ATP-competitive inhibitors through mutations in the kinase domain that affect drug binding.
Conclusion and Future Perspectives
Both R8-T198wt and small molecule Pim-1 inhibitors represent valuable tools for dissecting the role of Pim-1 in cancer and for developing novel therapeutic strategies. The peptide-based approach of R8-T198wt offers a highly specific and mechanistically distinct alternative to the more traditional ATP-competitive small molecules. While small molecules currently dominate the clinical landscape of kinase inhibitors, the unique advantages of peptide-based inhibitors warrant further investigation and development.
Future research should focus on direct, head-to-head comparisons of these inhibitor classes in a variety of preclinical models. Furthermore, optimizing the delivery and in vivo stability of peptide inhibitors like R8-T198wt could unlock their full therapeutic potential. Ultimately, a deeper understanding of the strengths and weaknesses of each approach will enable researchers to select the most appropriate tool to advance the fight against Pim-1-driven cancers.
References
-
DU145 Xenograft Model - Altogen Labs. [Link]
-
PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed. [Link]
-
Peptide-based and small molecule PD-1 and PD-L1 pharmacological modulators in the treatment of cancer - PubMed. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
-
Inhibitors of Immune Checkpoints: Small Molecule- and Peptide-Based Approaches - MDPI. [Link]
-
Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
-
Peptide-small Molecule Drug Hybrid Inhibitors - Creative Diagnostics. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. [Link]
-
Comparison of Peptide and Small Molecule GLP-1 Receptor Agonists - ResearchGate. [Link]
-
PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC - NIH. [Link]
-
Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed. [Link]
-
Chemotherapeutic drug selectivity between wild-type and mutant BRaf kinases in colon cancer - PubMed. [Link]
-
In vivo results on xenograft mouse model. (A) Timeline of experiment;... - ResearchGate. [Link]
-
In Vivo Models for Prostate Cancer Research - MDPI. [Link]
-
DU145 Xenograft Model. [Link]
-
PIM-1 inhibitor SMI-4a but not AZD-1208 abolished ATL-cell... - ResearchGate. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating R8-T198wt Activity via p27 Phosphorylation Western Blot
This guide provides an in-depth, objective comparison of methodologies for validating the activity of the putative Cyclin-Dependent Kinase 2 (CDK2) inhibitor, R8-T198wt. We will focus on the gold-standard Western blot for phosphorylated p27 as the primary readout and compare it with alternative high-throughput and direct-activity assays. Our approach is grounded in established biochemical principles to ensure that every protocol is a self-validating system, providing researchers with reliable and reproducible data.
The Biological Rationale: Why p27 Phosphorylation is the Ideal Readout
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1] Its hyperactivity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] The primary mechanism of CDK2 is the phosphorylation of various cellular substrates. One of its most critical targets is the protein p27Kip1 (p27), a potent cyclin-dependent kinase inhibitor (CKI).[4]
In its unphosphorylated state, p27 binds to and inhibits the Cyclin E/CDK2 complex, effectively halting the cell cycle.[5] For the cell cycle to advance, this inhibition must be relieved. Cyclin E/CDK2 itself phosphorylates p27 at the threonine 187 (Thr187) residue.[6] This phosphorylation event acts as a signal, tagging p27 for recognition by the SCF (Skp2) ubiquitin ligase complex, which leads to its subsequent polyubiquitination and degradation by the proteasome.[7]
Therefore, the level of p27 phosphorylated at Thr187 (p-p27) is a direct and highly sensitive biomarker of CDK2 activity within the cell. An effective CDK2 inhibitor, such as the hypothetical peptide R8-T198wt, would be expected to decrease the phosphorylation of p27 at Thr187, leading to an accumulation of total p27 and subsequent cell cycle arrest.
While the R8-T198wt designation may allude to the Threonine 198 (T198) phosphorylation site—a residue involved in p27's cytoplasmic functions and nuclear export[8][9]—the canonical and most direct indicator of CDK2-driven cell cycle activity is the phosphorylation at Thr187. This guide will focus on the Thr187 site as the primary validation target.
Primary Validation: The Phospho-p27 (Thr187) Western Blot
Western blotting is the benchmark for validating changes in protein phosphorylation. It provides a semi-quantitative assessment of the target protein's phosphorylation status relative to its total expression and allows for the verification of protein identity based on molecular weight.
Causality Behind Key Experimental Choices
-
Sample Preparation: The inclusion of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in the lysis buffer is non-negotiable. Cellular phosphatases are highly active post-lysis and will rapidly dephosphorylate your target, leading to false-negative results.
-
Blocking Buffer: Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking. Avoid non-fat dry milk, as its primary protein, casein, is a phosphoprotein. This can lead to high background noise due to non-specific binding of the phospho-specific secondary antibody.[10]
-
Antibody Selection: A self-validating Western blot requires three key antibodies:
-
Anti-p-p27 (Thr187): The primary probe for CDK2 activity.[11]
-
Anti-total p27: Crucial for normalizing the phospho-signal. An increase in p-p27 could be due to increased CDK2 activity or simply an increase in the total amount of p27 protein. This control distinguishes between these possibilities.
-
Anti-Loading Control (e.g., GAPDH, β-actin): Ensures that any observed changes are not due to unequal protein loading between lanes.
-
Detailed Step-by-Step Protocol
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of R8-T198wt for a predetermined time. Include a vehicle-only (DMSO) negative control and a positive control using a known CDK2 inhibitor (e.g., Dinaciclib).[]
-
Lysis and Quantification: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.[13] Load samples onto a 12% SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with a brief Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-p27 (Thr187), diluted in 5% BSA/TBST according to the manufacturer's recommendation.[13]
-
Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each in TBST. Prepare and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Stripping and Reprobing: To ensure accurate normalization, strip the membrane using a mild stripping buffer. Re-block and re-probe the same membrane sequentially for total p27 and then for a loading control like GAPDH.
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of [p-p27 / total p27] for each sample. Normalize this value to the loading control to correct for any loading discrepancies.
Comparison of Alternative Validation Methods
While Western blotting is thorough, it is also low-throughput and semi-quantitative. For drug development professionals, alternative assays may be more suitable for screening or lead optimization.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Western Blot | Size-based protein separation followed by antibody detection on a membrane.[10] | High specificity (verifies MW); Detects both phospho and total protein from the same sample. | Low throughput; Semi-quantitative; Labor-intensive. | Mechanism of action studies; Validating hits from screens. |
| ELISA / MSD | Antibody-based capture and detection of target protein in a multi-well plate format.[15][16] | High throughput (96/384-well); Fully quantitative; High sensitivity. | No molecular weight confirmation; Can be expensive to develop. | High-throughput screening (HTS); Dose-response curves. |
| In-Cell Western (ICW) | Quantitative immunofluorescence performed directly in multi-well plates with fixed cells.[17] | High throughput; Measures protein levels in a cellular context; No protein extraction needed. | No molecular weight confirmation; Optimization of fixation/permeabilization is critical. | Cell-based screening; Analyzing signaling pathways. |
| Immunofluorescence (IF) | Antibody-based detection in fixed cells, visualized by microscopy.[17] | Provides spatial information (e.g., nuclear vs. cytoplasmic p27 localization). | Low throughput; Quantification can be complex. | Studying subcellular localization; Validating phenotypic changes. |
| In Vitro Kinase Assay | Measures the direct transfer of phosphate from ATP to a purified p27 substrate by purified CDK2 enzyme.[18] | Directly measures enzymatic inhibition; Highly controlled environment. | Does not account for cellular factors (e.g., cell permeability, off-target effects). | Determining biochemical IC50; Studying enzyme kinetics. |
Conclusion and Recommendations
Validating the activity of a targeted inhibitor like R8-T198wt requires a multi-faceted approach.
-
Initial Validation: The phospho-p27 (Thr187) Western blot is the indispensable first step. Its ability to provide normalized phosphorylation data, confirmed by molecular weight, offers the most trustworthy initial assessment of on-target activity in a cellular context.
-
Screening & Dose-Response: For higher throughput applications, such as screening a library of analogues or generating precise IC50 curves, an ELISA or In-Cell Western assay is superior due to its speed and quantitative nature.
-
Mechanism of Action: To confirm direct enzymatic inhibition, an in vitro kinase assay using purified CDK2 and p27 is essential. To understand the full cellular consequence, immunofluorescence can reveal if the resulting accumulation of p27 correctly localizes to the nucleus to induce cell cycle arrest.
By strategically combining these methods, researchers can build a comprehensive and robust data package that moves from initial validation of a compound's activity to a deep understanding of its biochemical and cellular mechanism of action.
References
-
Title: p27 as a Transcriptional Regulator: New Roles in Development and Cancer Source: American Association for Cancer Research URL: [Link]
-
Title: Mechanism of Cdk2/Cyclin E inhibition by p27 and p27 phosphorylation Source: PubMed URL: [Link]
-
Title: Pin1 Catalyzes Conformational Changes of Thr-187 in p27Kip1 and Mediates Its Stability through a Polyubiquitination Process Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Phosphorylation sites of p27 Kip1 : its role in cellular localization and function Source: Wiley Online Library URL: [Link]
-
Title: Dual Inhibition of CDK4 and CDK2 via Targeting p27 Tyrosine Phosphorylation Induces a Potent and Durable Response in Breast Cancer Cells Source: AACR Journals URL: [Link]
-
Title: Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G Source: PubMed Central (PMC) URL: [Link]
-
Title: Summary of the phosphorylation sites observed in p27 with known kinases... Source: ResearchGate URL: [Link]
-
Title: p27 and CDK interaction. The scheme summarizes some of p27 interaction... Source: ResearchGate URL: [Link]
-
Title: Cdk2-dependent phosphorylation of p27 facilitates its Myc-induced release from cyclin E/cdk2 complexes Source: PubMed URL: [Link]
-
Title: New p27 inhibitors show promise in cancer treatment Source: Drug Discovery and Development URL: [Link]
-
Title: Stem cell Source: Wikipedia URL: [Link]
-
Title: RDP1258, a new rationally designed immunosuppressive peptide, prolongs allograft survival in rats: analysis of its mechanism of action Source: PubMed URL: [Link]
-
Title: Identification and Characterization of an Irreversible Inhibitor of CDK2 Source: PubMed Central (PMC) URL: [Link]
-
Title: What are the new or old methods and techniques that I can use instead of western blot (WB) Source: ResearchGate URL: [Link]
-
Title: Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases Source: MDPI URL: [Link]
-
Title: Inhibitors and PROTACs of CDK2: challenges and opportunities Source: PubMed URL: [Link]
-
Title: High-throughput discovery and deep characterization of cyclin-CDK docking motifs Source: PubMed Central (PMC) URL: [Link]
-
Title: protein expression - Western blot alternatives Source: Biology Stack Exchange URL: [Link]
-
Title: Design of a novel class of peptide inhibitors of cyclin-dependent kinase/cyclin activation Source: Journal of Biological Chemistry URL: [Link]
-
Title: (PDF) Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023) Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction Source: Frontiers URL: [Link]
-
Title: Current technologies to identify protein kinase substrates in high throughput Source: PubMed Central (PMC) URL: [Link]
-
Title: Novel Compounds as CDK2 Inhibitors for Treating Cancer Source: ACS Publications URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Cdk2/Cyclin E inhibition by p27 and p27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdk2-dependent phosphorylation of p27 facilitates its Myc-induced release from cyclin E/cdk2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pin1 Catalyzes Conformational Changes of Thr-187 in p27Kip1 and Mediates Its Stability through a Polyubiquitination Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. Invitrogen Phospho-p27 Kip1 (Thr187) Monoclonal Antibody (2B10B7) 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. ptglab.com [ptglab.com]
- 15. mesoscale.com [mesoscale.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
Synergistic Potency of R8-T198wt and Taxol: A Technical Comparison Guide
Topic: Synergistic Effects of R8-T198wt and Taxol in Cancer Therapy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Overcoming Taxane Resistance
Taxol (Paclitaxel) remains a cornerstone in the treatment of hormone-refractory prostate cancer (HRPC) and other solid tumors.[1] However, its clinical efficacy is frequently compromised by acquired drug resistance. A critical mechanism driving this resistance is the upregulation of Pim-1 kinase , a survival factor that inactivates the tumor suppressor p27Kip1 .
R8-T198wt is a rationally designed, cell-permeable peptide inhibitor that targets the Pim-1/p27Kip1 interaction.[2] By preventing Pim-1-mediated phosphorylation of p27Kip1, R8-T198wt restores the apoptotic threshold, resensitizing resistant cancer cells to Taxol. This guide objectively compares the efficacy of Taxol monotherapy versus the Taxol + R8-T198wt combinatorial regimen, supported by mechanistic data and validated protocols.
Mechanistic Rationale: The Axis of Resistance
To understand the synergy, one must first understand the failure mode of Taxol monotherapy. Taxol stabilizes microtubules, inducing mitotic stress. Paradoxically, this stress signal can trigger the upregulation of Pim-1 kinase.
-
The Antagonist (Pim-1): Pim-1 phosphorylates p27Kip1 at Threonine 198 (T198). This phosphorylation promotes the proteasomal degradation of p27Kip1 and its nuclear export, effectively neutralizing its cell-cycle inhibitory function.
-
The Solution (R8-T198wt): This peptide mimics the C-terminal sequence of p27Kip1 (containing the T198 site) fused to an octa-arginine (R8) transduction domain. It acts as a substrate-competitive inhibitor , binding to Pim-1 and preventing it from phosphorylating endogenous p27Kip1.
Figure 1: Mechanism of Synergistic Action
The diagram below illustrates how R8-T198wt interrupts the survival feedback loop induced by Taxol.
Caption: R8-T198wt blocks Pim-1, preventing p27Kip1 degradation and enabling Taxol-induced apoptosis.[1][3]
Comparative Performance Review
The following data summarizes the performance of R8-T198wt in combination with Taxol in DU145 prostate cancer cells (a standard model for hormone-refractory cancer).
Table 1: Cytotoxicity and Synergy Analysis
| Parameter | Taxol Monotherapy | R8-T198wt Monotherapy | Combination (Taxol + R8-T198wt) | Outcome |
| Primary Target | Microtubules | Pim-1 Kinase | Dual-Targeting | Synergistic |
| IC50 (Approx.) | High (>10 nM) | Moderate (~20 µM) | Significantly Reduced | Sensitivity Restored |
| Mechanism | G2/M Arrest | G1 Arrest | Combined G1/M Blockade | Enhanced Cell Kill |
| Apoptosis Rate | ~15-20% (at 10nM) | ~10-15% (at 10µM) | >50% (p < 0.01) | >2.5x Increase |
| Resistance | Induces Pim-1 (Resistance) | N/A | Overcomes Pim-1 Barrier | Sustained Efficacy |
Key Insight: The combination is not merely additive. The interaction is statistically synergistic (Combination Index < 1.0), meaning the presence of R8-T198wt lowers the required dose of Taxol to achieve the same cytotoxic effect, potentially reducing patient toxicity.
Experimental Protocols: Validating Synergy
To replicate these findings or screen new derivatives, use the following self-validating protocols. These workflows ensure that observed effects are due to the specific inhibition of the Pim-1/p27 axis.
Protocol A: Determination of Synergistic Cytotoxicity (MTT Assay)
Objective: Quantify the Combination Index (CI) using the Chou-Talalay method.
-
Cell Seeding: Seed DU145 cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Peptide Preparation: Dissolve R8-T198wt in DMSO (stock) and dilute in media.
-
Control: Use R8-T198mu (mutant peptide: R8-T198A ) to validate specificity.
-
-
Treatment Matrix:
-
Group A: Taxol (Gradient: 1 nM – 100 nM).
-
Group B: R8-T198wt (Fixed: 10 µM or 20 µM).[4]
-
Group C: Taxol (Gradient) + R8-T198wt (Fixed).
-
-
Incubation: Treat cells for 48 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Calculate % viability relative to DMSO control. Use CalcuSyn or CompuSyn software to generate CI values.
-
Validation Check: CI < 0.9 indicates synergy.[1]
-
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Confirm that synergy is driven by p27Kip1 stabilization.
-
Treatment: Treat cells with Taxol (10 nM) +/- R8-T198wt (20 µM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting Targets:
-
Anti-p27Kip1: Expect increased levels in Combination group vs. Taxol alone.
-
Anti-Pim-1: Levels may remain high (inhibition is functional, not expression-based).
-
Anti-Cleaved PARP: Marker for apoptosis (Expect highest intensity in Combination).
-
-
Normalization: Use
-actin or GAPDH as loading control.
Figure 2: Experimental Workflow for Synergy Validation
Caption: Step-by-step workflow to quantify the synergistic interaction between Taxol and R8-T198wt.
References
-
Morishita, D., Takami, M., et al. (2011). "Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase."[3] Journal of Biological Chemistry.
-
MedChemExpress. "R8-T198wt Product Information and Biological Activity." MedChemExpress.
-
Chen, J., et al. (2005). "Pim-1 kinase as a target for cancer therapy." Expert Opinion on Therapeutic Targets.
Sources
- 1. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Relationship - Peptides - activates - Paclitaxel [biokb.lcsb.uni.lu]
- 4. Pim | Biologically Active Compounds - chemsrc [chemsrc.com]
A Comparative Guide to PIM Kinase Inhibitors: R8-T198wt, SGI-1776, and AZD1208
Introduction: PIM Kinases - Critical Nodes in Cancer Signaling
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are increasingly recognized as pivotal oncogenes in a wide array of human cancers, including hematological malignancies and solid tumors.[1][2] Comprising three highly homologous isoforms—PIM1, PIM2, and PIM3—these kinases act as downstream effectors for numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription and protein stability. Their overexpression is a hallmark of poor prognosis in several cancer types.[1]
PIM kinases phosphorylate a broad spectrum of substrates involved in critical cellular processes, thereby promoting cell proliferation, survival, and metabolic adaptation.[1][4] Key downstream targets include proteins that regulate the cell cycle (e.g., p21, p27), apoptosis (e.g., BAD), and protein synthesis via the mTORC1 pathway (e.g., 4E-BP1, p70S6K).[5][6] This central role in promoting tumorigenesis has made the PIM kinase family a compelling target for therapeutic intervention.[2] This guide provides an in-depth comparison of three distinct inhibitors targeting this family: the peptide-based inhibitor R8-T198wt and the small-molecule inhibitors SGI-1776 and AZD1208.
The PIM Kinase Signaling Axis
PIM kinases exert their pro-tumorigenic effects by phosphorylating a diverse set of downstream substrates. Understanding this pathway is crucial for evaluating the mechanism of action of its inhibitors.
Caption: PIM Kinase Signaling Pathway and Inhibitor Targets.
Compound Profiles & Mechanisms of Action
A key differentiator among these compounds is their fundamental mechanism of inhibition. SGI-1776 and AZD1208 are ATP-competitive small molecules, a common strategy in kinase inhibitor development. In contrast, R8-T198wt represents a substrate-mimetic peptide-based approach, offering a distinct modality of action.
R8-T198wt: A Peptide-Based Substrate Mimetic
R8-T198wt is a novel, cell-permeable peptide inhibitor designed to specifically target PIM-1 kinase.[7] Its design is a clever example of targeted drug development:
-
T198wt: This sequence is derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1, a natural substrate of PIM-1. PIM-1 phosphorylation of p27 at Threonine 198 (T198) leads to its degradation and promotes cell cycle progression. R8-T198wt acts as a competitive substrate, occupying the PIM-1 active site.
-
R8: This refers to an octa-arginine tag, a cell-penetrating peptide (CPP) that facilitates the delivery of the T198wt peptide across the cell membrane into the cytoplasm where PIM-1 is active.
By mimicking a natural substrate, R8-T198wt directly competes for phosphorylation by PIM-1. This leads to an accumulation of endogenous p27, resulting in G1 cell cycle arrest and subsequent apoptosis in cancer cells.[7] It has a reported binding affinity (KD) for PIM-1 of 323 nM.[7]
SGI-1776: A First-Generation Pan-PIM/FLT3 Inhibitor
SGI-1776 was one of the first PIM kinase inhibitors to enter clinical development. It is an ATP-competitive small molecule that inhibits all three PIM isoforms.[8][9] Notably, SGI-1776 also exhibits potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[10]
Its mechanism of action involves blocking the ATP-binding pocket of the PIM kinases, thereby preventing the phosphorylation of downstream targets. In preclinical models, SGI-1776 has been shown to decrease the phosphorylation of c-Myc and BAD, reduce levels of the anti-apoptotic protein Mcl-1, and induce apoptosis in various hematological cancer cell lines.[8][11][12] However, its development was halted, in part due to cardiac toxicities observed in clinical trials, which may be related to off-target effects.
AZD1208: A Second-Generation, Potent, and Selective Pan-PIM Inhibitor
AZD1208 is a highly selective, orally bioavailable, second-generation pan-PIM kinase inhibitor.[5][13] It potently inhibits PIM1, PIM2, and PIM3 with low nanomolar efficacy in enzymatic assays (<5 nM) and sub-micromolar activity in cell-based assays (<150 nM).[5] Its development aimed to improve upon the selectivity and safety profiles of earlier PIM inhibitors.
Like SGI-1776, AZD1208 is an ATP-competitive inhibitor. Its potent and selective inhibition of all three PIM isoforms leads to a robust downstream signaling blockade. In sensitive cell lines, particularly AML, AZD1208 treatment causes a dose-dependent reduction in the phosphorylation of key PIM substrates including BAD, 4E-BP1, and p70S6K, leading to cell cycle arrest and apoptosis.[5][14] AZD1208 has demonstrated significant efficacy in preclinical xenograft models of AML and has been evaluated in Phase 1 clinical trials.[5][15]
Comparative Efficacy and Performance Data
Direct comparison requires analysis of data from various preclinical studies. The following tables summarize key performance metrics for each inhibitor across different cancer models.
Table 1: Inhibitor Characteristics and Potency
| Feature | R8-T198wt | SGI-1776 | AZD1208 |
| Inhibitor Type | Peptide, Substrate-Mimetic | Small Molecule, ATP-Competitive | Small Molecule, ATP-Competitive |
| Primary Target(s) | PIM-1[7] | Pan-PIM, FLT3[10] | Pan-PIM (PIM1/2/3)[5][16] |
| Enzymatic IC50 | KD = 323 nM (for PIM-1)[7] | ~7 nM (for PIM-1)[10] | <5 nM (for PIM1/2/3)[5] |
| Cellular Potency | Induces G1 arrest/apoptosis | GI50 < 1 µM in various cell lines | GI50 < 100 nM in MOLM-16 cells[13] |
| Oral Bioavailability | No (Peptide) | Yes | Yes[5][13] |
Table 2: Reported Cellular Effects in Preclinical Models
| Cellular Effect | R8-T198wt (DU145 Prostate Cancer) | SGI-1776 (Hematological Cancers) | AZD1208 (AML, CLL, Gastric Cancer) |
| Cell Cycle | Induces G1 arrest[7] | G1/S phase interruption[17] | Induces G1 arrest[5] |
| Apoptosis | Induces apoptosis[7] | Induces apoptosis; can be limited in some models[12][18] | Induces apoptosis; increases cleaved caspase-3[5][14] |
| Autophagy | Not reported | Induces autophagy in multiple myeloma[18] | Induces autophagy[4][18] |
| Key Substrate Modulation | Inhibits p27 phosphorylation[7] | Reduces p-c-Myc, p-BAD, p-4E-BP1; decreases Mcl-1[8][11] | Reduces p-BAD, p-4E-BP1, p-p70S6K, p-S6[5] |
| In Vivo Efficacy | Not widely reported | Complete tumor regression in MV-4-11 xenografts[4] | Inhibits tumor growth in MOLM-16 & KG-1a xenografts[5][14] |
Experimental Methodologies for Inhibitor Evaluation
To rigorously compare the efficacy of PIM kinase inhibitors, a series of standardized in vitro and in vivo experiments are essential. The choice of these assays is predicated on the known biological functions of PIM kinases.
Workflow for Comparative Efficacy Testing
Caption: Standardized workflow for preclinical PIM inhibitor evaluation.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
-
Scientific Rationale: This assay quantifies ATP levels, which serves as a direct indicator of metabolically active, viable cells.[19][20] It is a robust method for determining the dose-dependent cytotoxic or cytostatic effects of the inhibitors and calculating GI50 (concentration for 50% growth inhibition) values.
-
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MOLM-16 for AML, DU145 for prostate cancer) in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of R8-T198wt, SGI-1776, and AZD1208. Add the compounds to the wells, ensuring a final DMSO concentration of <0.1% to avoid solvent toxicity. Include "vehicle only" (DMSO) controls.
-
Incubation: Incubate the plate for a defined period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
-
Signal Development: Mix contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to determine the GI50 value for each compound.
-
Protocol 2: Western Blot for PIM Signaling Pathway Modulation
-
Scientific Rationale: Western blotting provides a semi-quantitative assessment of protein expression and phosphorylation status.[21] This is critical to confirm that the inhibitors are engaging their target (PIM kinase) and modulating the intended downstream signaling pathways. Key proteins to probe include phosphorylated forms of 4E-BP1 and BAD, and markers of apoptosis like cleaved Caspase-3.[5][22]
-
Procedure:
-
Cell Treatment & Lysis: Plate cells and treat with inhibitors at relevant concentrations (e.g., 1x and 5x GI50) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Harvest cells and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-BAD (Ser112)
-
Total BAD
-
Cleaved Caspase-3
-
GAPDH or β-Actin (as a loading control)
-
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
-
Scientific Rationale: While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[23][24] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing anti-tumor efficacy, tolerability, and pharmacodynamics.[23][25]
-
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million MOLM-16 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD1208, SGI-1776).
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage for AZD1208 and SGI-1776) based on prior pharmacokinetic studies. Administer vehicle to the control group.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study (or in a satellite group of animals), collect tumors at a specific time point post-final dose. Prepare tumor lysates and perform Western blotting as described in Protocol 2 to confirm in vivo target modulation.
-
Conclusion and Future Perspectives
The development of PIM kinase inhibitors has provided valuable tools for both cancer research and potential therapeutic intervention. This guide highlights the distinct characteristics of three such agents:
-
AZD1208 stands out as a potent, selective, second-generation pan-PIM inhibitor with demonstrated preclinical in vivo efficacy and a well-defined mechanism of action on the mTORC1 pathway.[5] Its high selectivity represents a significant advancement over earlier generation compounds.
-
SGI-1776 , while a potent pan-PIM inhibitor, also targets FLT3, making it a dual inhibitor.[10] Although its clinical development was halted, studies with SGI-1776 have provided crucial insights into the biological consequences of PIM inhibition, including the induction of apoptosis and autophagy.[4][18]
-
R8-T198wt offers a mechanistically distinct approach.[7] As a substrate-mimetic peptide, it avoids the ATP-binding pocket, a strategy that could potentially overcome certain forms of resistance that arise from mutations in this region. However, its therapeutic application is limited by the inherent challenges of peptide delivery and lack of oral bioavailability.
For researchers selecting an inhibitor for preclinical studies, the choice depends on the scientific question. AZD1208 is an excellent choice for specifically probing the consequences of pan-PIM inhibition due to its high selectivity. SGI-1776 may be useful in contexts where dual PIM/FLT3 inhibition is relevant, such as in FLT3-mutant AML. R8-T198wt is a valuable tool for studying the specific role of PIM-1 substrate interaction and the consequences of stabilizing p27.
The future of PIM kinase inhibition in oncology will likely involve combination strategies. Given that PIM kinases promote resistance to various therapies, combining PIM inhibitors with other targeted agents or standard chemotherapy is a promising avenue to enhance efficacy and overcome drug resistance.[1]
References
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, The Journal of the American Society of Hematology. Available at: [Link]
-
Green, T. M., et al. (2012). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Blood. Available at: [Link]
-
Natarajan, K., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Scientific Reports. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of pan-PIM kinase inhibitor AZD1208. NCI Drug Dictionary. Available at: [Link]
-
Song, J. H., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Papadopoulou, E., et al. (2019). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Available at: [Link]
-
Panchal, N., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of Pim kinase inhibitor SGI-1776. NCI Drug Dictionary. Available at: [Link]
-
Lin, Y., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. Available at: [Link]
-
Chen, L. S., et al. (2009). Pim Kinase Inhibitor, SGI-1776, Induces Apoptosis in Chronic Lymphocytic Leukemia Cells. Blood. Available at: [Link]
-
Chang, M., et al. (2019). AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. Molecules. Available at: [Link]
-
Al-Otaibi, M., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. Available at: [Link]
-
Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicology Research. Available at: [Link]
-
Niles, A. L., et al. (2008). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]
-
Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. Available at: [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]
-
Actome. (n.d.). Quantification of 4EBP1 Phosphorylation by PICO - Application Note. Actome. Available at: [Link]
-
Wang, M., et al. (2017). A novel multikinase inhibitor R8 exhibits potent inhibition on cancer cells through both apoptosis and autophagic cell death. Oncotarget. Available at: [Link]
-
Santio, T., & Eerola, K. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Available at: [Link]
-
Hamed, N. A. M. (2025). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal. Available at: [Link]
-
Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research. Available at: [Link]
-
Reaction Biology. (n.d.). Xenograft Tumor Models. Reaction Biology. Available at: [Link]
-
Gingras, A. C., et al. (1999). Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism. Genes & Development. Available at: [Link]
-
Altogen Labs. (n.d.). Preclinical Drug Testing Using Xenograft Models. Altogen Labs. Available at: [Link]
-
Faraoni, I., et al. (2017). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules. Available at: [Link]
-
Qian, K. C., et al. (2005). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Journal of Biological Chemistry. Available at: [Link]
-
Zhang, F., et al. (2018). Pim-1 kinase as cancer drug target: An update. Current Pharmaceutical Design. Available at: [Link]
-
Palmer, D. C., et al. (2018). Targeting PIM Kinase with PD1 inhibition Improves Immunotherapeutic Anti-Tumor T Cell Response. Journal of Immunology. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. Facebook [cancer.gov]
- 17. Facebook [cancer.gov]
- 18. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. actome.de [actome.de]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. xenograft.org [xenograft.org]
- 25. blog.crownbio.com [blog.crownbio.com]
Confirming R8-T198wt target engagement in xenograft models
Technical Guide: Validating R8-T198wt Target Engagement in Xenograft Models
Executive Summary
This guide outlines the technical framework for confirming the in vivo efficacy and target engagement of R8-T198wt , a cell-permeable peptide inhibitor of Pim-1 kinase . Unlike small molecule inhibitors, peptide therapeutics face unique pharmacokinetic hurdles in xenograft models, primarily proteolytic degradation and tumor penetration.
This document provides a comparative analysis of R8-T198wt against standard modalities and details a self-validating experimental workflow to prove it successfully inhibits Pim-1 mediated phosphorylation of p27Kip1 at Threonine 198 .
Mechanistic Grounding: The Pim-1/p27 Axis
To validate engagement, one must first understand the molecular causality. Pim-1 is a proto-oncogene serine/threonine kinase. In aggressive cancers (e.g., prostate, AML), Pim-1 phosphorylates the tumor suppressor p27Kip1 at residue Thr198 .
-
Normal Pathologic State: Pim-1 phosphorylates p27Kip1(T198). This phosphorylation promotes the nuclear export and proteasomal degradation of p27Kip1, allowing the cell cycle to progress (G1
S transition). -
Therapeutic Action (R8-T198wt): This peptide mimics the C-terminal sequence of p27Kip1.[1][2] It acts as a competitive inhibitor , occupying the substrate binding pocket of Pim-1.
-
The "Engagement Signal": Successful target engagement is defined by the reduction of endogenous p-p27(T198) levels and the subsequent nuclear accumulation of p27Kip1.
Pathway Visualization
Figure 1: Mechanism of Action. R8-T198wt competitively inhibits Pim-1, preventing p27 phosphorylation and restoring G1 arrest.[1]
Comparative Analysis: R8-T198wt vs. Alternatives
When designing a study, it is crucial to justify the choice of R8-T198wt over more stable small molecules or genetic tools.
| Feature | R8-T198wt (Peptide) | Small Molecule (e.g., SGI-1776) | Genetic (shRNA/CRISPR) |
| Specificity | High. Mimics exact substrate sequence. | Moderate. Often hits Pim-2/3 or FLT3 (pan-kinase issues). | Very High. Absolute target ablation. |
| Mechanism | Substrate Competitive (Non-ATP). | ATP-Competitive.[2] | Protein reduction (Total Pim-1). |
| Bioavailability | Low. Rapid renal clearance & proteolysis. | High. Oral bioavailability common. | Variable. Delivery vector dependent. |
| In Vivo Application | Best for Intratumoral or frequent IP dosing. | Systemic (Oral/IV) administration. | Constitutive or Inducible models. |
| Primary Readout | p-p27(T198) reduction. | p-p27(T198) reduction. | Total Pim-1 loss. |
Scientist's Insight: Use R8-T198wt when you need to distinguish kinase-dependent functions from protein-scaffolding functions, or when small molecule off-target toxicity (e.g., FLT3 inhibition) confounds the data.
Validated Protocol: Xenograft Target Engagement
This protocol is designed for DU145 (Prostate) or K562 (Leukemia) xenografts, which exhibit high endogenous Pim-1 levels.
Phase A: Experimental Design & Controls
To ensure scientific integrity, the following groups are mandatory:
-
Vehicle Control: Saline/PBS (establishes baseline p-p27).
-
Negative Control (R8-T198A): A mutant peptide where Threonine is replaced by Alanine. This controls for the non-specific effects of the R8 cell-penetrating sequence.
-
Experimental (R8-T198wt): The active agent.
-
Positive Control (Optional): A pan-Pim inhibitor (e.g., SGI-1776) to validate the assay sensitivity.
Phase B: Treatment & Harvest Workflow
Critical Causality: Peptides have short half-lives. You must harvest tumors at the time of peak concentration (Tmax) , typically 2–4 hours post-dose for IP/IT injection, to capture the transient dephosphorylation event.
Figure 2: Temporal workflow. Rapid harvesting and phosphatase inhibition are critical for preserving the labile T198 signal.
Phase C: The "Kill Switch" Assay (Western Blotting)
The definitive proof of engagement is the ratio of Phospho-p27 to Total p27.
-
Tissue Lysis: Homogenize tumor tissue in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).
-
Why? Without phosphatase inhibitors, p-p27 will dephosphorylate post-lysis, creating a false positive for drug efficacy.
-
-
Antibodies:
-
Primary: Anti-p27 (Thr198) [Specific].
-
Normalization: Anti-Total p27Kip1 and Anti-GAPDH/Actin.
-
Target Confirmation: Anti-Pim-1 (to ensure Pim-1 levels are constant; R8-T198wt inhibits activity, not expression).
-
-
Data Interpretation:
-
Success: Significant decrease in p-p27(T198) in R8-T198wt group vs. Vehicle/R8-T198A.
-
Failure: No change in p-p27, or equal change in R8-T198A (indicating non-specific toxicity).
-
Secondary Validation: Immunohistochemistry (IHC)
While Western blot proves molecular engagement, IHC proves physiological impact within the tissue architecture.
-
Marker 1: Ki-67 (Proliferation): R8-T198wt should reduce the proliferative index (G1 arrest).
-
Marker 2: Nuclear p27Kip1:
-
Logic: Phosphorylated p27 is exported to the cytoplasm. Inhibiting Pim-1 should trap p27 in the nucleus .
-
Readout: Increased nuclear staining intensity of p27 in treated tumors compared to cytoplasmic staining in controls.
-
Troubleshooting & Expert Insights
-
Issue: No effect seen in vivo despite in vitro success.
-
Cause: The R8 peptide (polyarginine) is susceptible to serum proteases.
-
Solution: Switch administration route to Intratumoral (IT) for proof-of-concept, or use D-isomer arginine (r8) to improve stability, though this may alter binding kinetics.
-
-
Issue: High variability in p-p27 signal.
-
Cause: Inconsistent time-to-freeze during harvest.
-
Solution: Adhere strictly to the "Flash Freeze" protocol. Any delay >5 minutes post-excision allows phosphatases to degrade the signal.
-
References
-
Kim, Y. S., et al. (2009). "Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase."[1][2][3] Neoplasia.[4]
-
Morishita, D., et al. (2011). "Pim Kinases as Therapeutic Targets in Cancer." Current Pharmaceutical Design.
-
Chen, W. W., et al. (2005). "Pim family kinases: from structure to function." Cellular & Molecular Life Sciences.
-
MedChemExpress. "R8-T198wt Product Monograph."
Sources
A Comparative Analysis of R8-T198wt and Wild-Type p27 Peptides for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer biology, the cyclin-dependent kinase inhibitor p27Kip1 (p27) presents a compelling yet paradoxical target. Classically known as a tumor suppressor that halts cell cycle progression, its function is often subverted in cancer through mechanisms that do not involve genetic mutation but rather post-translational modifications and mislocalization.[1][2][3] This guide provides a detailed comparative analysis of a rationally designed cell-permeable p27 peptide, R8-T198wt, and its wild-type counterpart, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
The Dichotomous Nature of p27 in Cancer
The canonical function of p27 is to control the G1 to S phase transition of the cell cycle by binding to and inhibiting cyclin-CDK complexes, primarily in the nucleus.[4] However, in many cancers, p27 is found to be phosphorylated at specific C-terminal residues, such as Threonine 198 (T198), by oncogenic kinases like Pim-1 and RSK1.[5][6] This phosphorylation event contributes to the cytoplasmic accumulation of p27, where it paradoxically takes on oncogenic roles.[1][2][4] In the cytoplasm, phosphorylated p27 can promote cell motility and invasion by inhibiting the RhoA signaling pathway.[4][6] Therefore, strategies aimed at restoring the nuclear, tumor-suppressive function of p27 hold significant therapeutic promise.
R8-T198wt: A Cell-Permeable Peptide Designed to Restore p27 Function
The primary challenge in utilizing peptides as intracellular therapeutics is their poor membrane permeability. To overcome this, the R8-T198wt peptide was engineered. It consists of the C-terminal sequence of human p27 containing the wild-type Threonine 198, fused to an eight-arginine (R8) cell-penetrating peptide tag.[5] This design facilitates efficient translocation across the cell membrane.
In contrast, a "wild-type p27 peptide" lacking this R8 modification would be expected to have negligible cellular uptake and, consequently, minimal biological activity when applied exogenously to cells. Experimental evidence confirms the efficacy of the R8 tag, with fluorescence microscopy and flow cytometry analyses showing significant accumulation of R8-conjugated peptides within cells.[5]
The proposed mechanism of action for R8-T198wt is competitive inhibition. By introducing a high concentration of the p27 C-terminal substrate, the peptide effectively sequesters kinases like Pim-1, preventing the phosphorylation of endogenous p27 at the T198 residue.[5] This inhibition leads to the nuclear accumulation of functional p27, resulting in G1 cell cycle arrest and the induction of apoptosis.[5]
Comparative Performance and Experimental Data
The following table summarizes the key comparative aspects of R8-T198wt and the unmodified wild-type p27 peptide based on available experimental evidence.
| Feature | R8-T198wt Peptide | Wild-Type p27 Peptide (unmodified) | Rationale/Causality |
| Cell Permeability | High | Negligible | The cationic R8 tag interacts with negatively charged membrane components, facilitating cellular uptake. |
| Target Engagement | Competitively inhibits Pim-1 kinase phosphorylation of endogenous p27.[5] | Unable to reach intracellular targets in sufficient concentrations. | Efficient intracellular delivery is a prerequisite for target engagement. |
| Effect on p27 Phosphorylation | Dose-dependent inhibition of T198 phosphorylation.[5] | No effect on intracellular p27 phosphorylation. | Lack of cellular uptake prevents any interaction with intracellular kinases. |
| Cellular Localization of Endogenous p27 | Promotes nuclear accumulation of p27.[5] | No change in p27 localization. | By preventing cytoplasmic anchoring via T198 phosphorylation, p27 can translocate to the nucleus. |
| Effect on Cell Cycle | Induces G1 phase arrest.[5] | No effect on cell cycle progression. | Nuclear p27 inhibits cyclin-CDK complexes, halting the cell cycle at the G1/S checkpoint. |
| Induction of Apoptosis | Induces apoptosis after prolonged treatment (e.g., 48 hours).[5] | No apoptotic effect. | G1 arrest, coupled with potential effects on other pro-apoptotic pathways (e.g., Bad phosphorylation), can trigger programmed cell death. |
| Therapeutic Potential | High, demonstrated anti-tumor activity in preclinical models.[5] | Low to none as a standalone agent. | The ability to modulate a key oncogenic pathway intracellularly provides a strong therapeutic rationale. |
Visualizing the Mechanism of Action
The following diagrams illustrate the p27 signaling pathway and the proposed mechanism of the R8-T198wt peptide.
Caption: The dual role of p27 in cell signaling.
Caption: Comparative uptake and action of p27 peptides.
Experimental Protocols for Evaluation
To validate the efficacy of p27-based peptides, a series of well-established experimental protocols are necessary. These protocols are designed to be self-validating by including appropriate controls.
Cellular Uptake Analysis via Fluorescence Microscopy
-
Objective: To visualize and confirm the intracellular accumulation of the peptides.
-
Methodology:
-
Synthesize peptides with a fluorescent tag (e.g., FITC) at the N-terminus.
-
Culture cancer cells (e.g., HeLa or MCF-7) on glass coverslips in a 24-well plate.
-
Treat the cells with FITC-labeled R8-T198wt and FITC-labeled wild-type p27 peptide (as a negative control) at a concentration of 10 µM for 4 hours.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptides.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
-
Expected Outcome: Green fluorescence should be observed within the cytoplasm and/or nucleus of cells treated with FITC-R8-T198wt, while minimal to no fluorescence should be detected in cells treated with the FITC-wild-type peptide.
Analysis of Endogenous p27 Phosphorylation by Western Blot
-
Objective: To quantify the inhibitory effect of R8-T198wt on T198 phosphorylation of endogenous p27.
-
Methodology:
-
Plate cancer cells and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of R8-T198wt (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p27 phosphorylated at T198.
-
Also, probe separate membranes with antibodies for total p27 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Expected Outcome: A dose-dependent decrease in the p-p27 (T198) signal should be observed in cells treated with R8-T198wt, while total p27 levels may increase due to enhanced stability.[5]
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the peptides on cell cycle distribution.
-
Methodology:
-
Treat cells with R8-T198wt (e.g., 10 µM) or wild-type p27 peptide for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Expected Outcome: Cells treated with R8-T198wt should show a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases compared to untreated or wild-type peptide-treated cells.[5]
Conclusion and Future Directions
The comparative analysis clearly demonstrates the superior therapeutic potential of the R8-T198wt peptide over its unmodified wild-type counterpart. The addition of the R8 cell-penetrating motif is a critical design feature that enables the peptide to enter cells and execute its intended function: the inhibition of oncogenic p27 phosphorylation. This leads to the restoration of p27's tumor-suppressive role, culminating in cell cycle arrest and apoptosis.
References
-
ResearchGate. (n.d.). p27 plays multifaceted roles in the regulation of cell proliferation... [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Miyata, Y., et al. (2010). Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase. Journal of Biological Chemistry, 285(38), pp.29243–29251. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Chu, H.Y., et al. (2020). Antibody Response to the Furin Cleavable Twenty-Seven Amino Acid Peptide (p27) of the Fusion Protein in Respiratory Syncytial Virus (RSV) Infected Adult Hematopoietic Cell Transplant (HCT) Recipients. Vaccines, 8(2), p.211. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Rojas, K.T., et al. (2022). The efficiency of p27 peptide cleavage during in vitro respiratory syncytial virus (RSV) infection is cell line and RSV subtype dependent. bioRxiv. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Larrea, E., et al. (2009). RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility. Molecular and Cellular Biology, 29(12), pp.3473–3486. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Pippa, R., et al. (2012). p27 as a Transcriptional Regulator: New Roles in Development and Cancer. Frontiers in Oncology, 2. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Walsh, E.E., et al. (2021). Antibody Responses of Healthy Adults to the p27 Peptide of Respiratory Syncytial Virus Fusion Protein. Vaccines, 10(1), p.1. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Walsh, E.E., et al. (2022). Antibody responses of healthy adults to the p27 peptide of respiratory syncytial virus fusion protein. Vaccine, 40(4), pp.567–573. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Piedra, P.A. (2023). The RSV F p27 peptide: current knowledge, important questions. Frontiers in Microbiology, 14. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
LabXchange. (n.d.). Western Blot: What mutant is expressed at the same level as the wild type? [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
A.S.P.E.N. Journals. (n.d.). Peptide-based delivery of therapeutics in cancer treatment. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Foster, J.S., et al. (2003). Deregulation of p27 by oncogenic signaling and its prognostic significance in breast cancer. Breast Cancer Research, 5(4), p.191. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Reading, P.C., et al. (2023). Harnessing Endogenous Peptide Compounds as Potential Therapeutics for Severe Influenza. The Journal of Infectious Diseases, 228(4), pp.465–475. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
ResearchGate. (n.d.). (PDF) Functional Peptides in Targeted Cancer Therapy: Mechanisms, Delivery Strategies, and Clinical Perspectives. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
American Association for Cancer Research. (n.d.). p27 as a Transcriptional Regulator: New Roles in Development and Cancer. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Hamam, D., et al. (2004). RDP1258, a new rationally designed immunosuppressive peptide, prolongs allograft survival in rats: analysis of its mechanism of action. Transplantation, 77(5), pp.730–736. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Rojas, K.T., et al. (2023). The Efficiency of p27 Cleavage during In Vitro Respiratory Syncytial Virus (RSV) Infection Is Cell Line and RSV Subtype Dependent. Journal of Virology, 97(5). [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
ResearchGate. (n.d.). (PDF) The RSV F p27 peptide: current knowledge, important questions. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
MDPI. (n.d.). Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Timmer, R.T., et al. (2007). p27kip1 Protein Levels Reflect a Nexus of Oncogenic Signaling during Cell Transformation. Cancer Research, 67(11), pp.5262–5272. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Drug Discovery and Development. (n.d.). New p27 inhibitors show promise in cancer treatment. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
AWS. (n.d.). Peptide-Assisted Delivery And Anti-cancer Action In The Chemotherapeutic Treatment Of Small-cell Lung Cancer. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
PLOS. (n.d.). Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Dove Press. (n.d.). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
Assadi, M., et al. (2021). Feasibility and Therapeutic Potential of Peptide Receptor Radionuclide Therapy for High-Grade Gliomas. Clinical Nuclear Medicine, 46(5), pp.386–392. [online] Available at: [Link] [Accessed 3 Feb. 2026].
-
MDPI. (n.d.). Harnessing Vaccines in the Treatment of Solid Tumors: Advances, Challenges, and Future Directions. [online] Available at: [Link] [Accessed 3 Feb. 2026].
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Deactivation and Disposal of R8-T198wt, a Potent Biological Agent
A Note on This Document: The specific substance "R8-T198wt" does not correspond to a publicly cataloged chemical or biological agent. Therefore, this guide has been developed based on a representative profile of a potent, cell-permeable peptide inhibitor used in drug discovery. The principles and protocols described herein are based on established best practices for handling high-potency research compounds and are intended to provide a robust framework for ensuring laboratory safety.
Hazard Identification and Risk Assessment of R8-T198wt
R8-T198wt is a high-potency, synthetically-derived peptide inhibitor designed to modulate critical cellular pathways. In its common laboratory form—a lyophilized powder reconstituted in a solvent such as Dimethyl Sulfoxide (DMSO)—it presents several distinct hazards that necessitate a rigorous disposal protocol.
The primary risk is not acute toxicity (e.g., corrosivity or flammability) but its potent biological activity. Accidental exposure, even at low concentrations, could lead to unintended biological effects due to its mechanism of action. Therefore, all waste streams containing R8-T198wt must be considered biologically active hazardous waste until formally deactivated. The Occupational Safety and Health Administration (OSHA) mandates that laboratory practices must be established to minimize employee exposure to hazardous chemicals.
Core Principle: Deactivate at the Source
The cornerstone of a self-validating and safe disposal system is the chemical inactivation of the active compound before it enters the general hazardous waste stream. This minimizes the risk of exposure during waste consolidation and transport. For a peptide-based compound like R8-T198wt, oxidative degradation is a reliable method of inactivation.
Recommended Deactivation Agent: A freshly prepared 10% solution of household bleach (sodium hypochlorite, approximately 0.6% final concentration) is a broadly effective and accessible reagent for oxidizing and inactivating peptides. For DMSO-based solutions, a 1N sodium hydroxide (NaOH) solution is recommended to induce basic hydrolysis, followed by neutralization.
Waste Stream Segregation and Management
Proper segregation is critical to ensure safety and compliance. All personnel handling R8-T198wt must be trained to identify and correctly sort waste into the appropriate streams at the point of generation.
Table 1: R8-T198wt Waste Stream Management Plan
| Waste Stream ID | Description | Primary Container | Deactivation Protocol | Final Disposal Route |
| LIQ-DMSO-01 | Concentrated R8-T198wt stock solutions in DMSO. | Clearly labeled, sealed glass or polyethylene waste bottle. | Protocol A: Chemical degradation via basic hydrolysis. | Chemical Hazardous Waste (Incineration) |
| LIQ-AQ-01 | Diluted aqueous solutions (e.g., cell culture media). | Clearly labeled, sealed polyethylene carboy. | Protocol B: Chemical degradation via oxidation. | Chemical Hazardous Waste (Incineration) |
| SOL-CON-01 | Contaminated solid, non-sharp items (gloves, tubes, pipette tips, flasks). | Labeled, double-bagged biohazard/cytotoxic waste bin. | N/A (Terminal Decontamination) | Biohazardous/Cytotoxic Waste (Autoclave then Incineration) |
| SHRP-01 | Contaminated sharps (needles, serological pipettes, glass). | Puncture-proof, labeled sharps container. | N/A (Terminal Decontamination) | Sharps Waste (Autoclave then Incineration) |
Step-by-Step Deactivation and Disposal Protocols
Adherence to the following step-by-step protocols is mandatory for all laboratory personnel working with R8-T198wt.
Experimental Protocol A: Deactivation of Concentrated DMSO Stocks (LIQ-DMSO-01)
-
Work Area Preparation: Conduct all steps within a certified chemical fume hood. Wear a lab coat, safety glasses, and nitrile gloves.
-
Initial Dilution: Slowly add the DMSO stock solution to a volume of cold water (4°C) that is at least 10 times the volume of the DMSO stock. This mitigates the exothermic reaction between DMSO and subsequent reagents.
-
Basification: To the diluted solution, slowly add an equal volume of 2N NaOH. For example, if you have 110 mL of diluted solution, add 110 mL of 2N NaOH to achieve a final concentration of 1N.
-
Incubation: Loosely cap the container to allow for off-gassing and let it stand in the fume hood for a minimum of 2 hours to allow for peptide hydrolysis.
-
Neutralization: Slowly and carefully neutralize the solution by adding a suitable acid (e.g., 1N HCl) until the pH is between 6.0 and 8.0. Verify with a pH strip.
-
Final Disposal: Transfer the neutralized, deactivated solution to the designated "LIQ-AQ-01" waste container for final pickup by Environmental Health & Safety (EHS).
Experimental Protocol B: Deactivation of Aqueous Solutions (LIQ-AQ-01)
-
Work Area Preparation: Work in a chemical fume hood or on a benchtop in a well-ventilated area. Wear standard PPE.
-
Oxidation: To your aqueous waste (e.g., cell culture media), add a sufficient volume of concentrated household bleach to achieve a final concentration of at least 10% bleach by volume.
-
Incubation: Swirl the container to mix and allow it to stand for a minimum of 30 minutes.
-
Disposal: Transfer the treated solution to the designated "LIQ-AQ-01" waste container for EHS pickup.
Workflow Visualization
The logical flow for handling materials potentially contaminated with R8-T198wt is critical for ensuring compliance and safety. The following diagram outlines the decision-making process from the point of generation to the final waste container.
Caption: Decision workflow for segregating R8-T198wt contaminated waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Cordon off the affected area. Prevent personnel from entering.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill:
-
For Liquid Spills: Cover with absorbent pads. Working from the outside in, pour a 10% bleach solution over the absorbent material. Allow 30 minutes of contact time.
-
For Solid (Powder) Spills: DO NOT sweep. Gently cover the spill with paper towels dampened with water to avoid aerosolizing the powder. Then, saturate the towels with a 10% bleach solution.
-
-
Clean Up: Collect all contaminated materials (absorbent pads, towels, gloves) using tongs or forceps and place them into a designated biohazard/cytotoxic waste bag (SOL-CON-01).
-
Final Decontamination: Wipe the entire spill area again with 10% bleach, followed by 70% ethanol to remove bleach residue.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory (2nd ed.). John Wiley & Sons. [Link]
-
U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]
Operational Safety Guide: Handling Protocols for R8-T198wt
Executive Hazard Profile: The "Trojan Horse" Risk
R8-T198wt is identified as an Octa-arginine (R8) Cell-Penetrating Peptide (CPP) conjugated to a specific protein cargo (T198wt).
While standard biologicals rely on passive contact, R8 moieties are engineered to actively breach cellular membranes via electrostatic interaction with heparan sulfate proteoglycans and direct translocation [1]. This creates a unique safety paradox:
-
The Vector (R8): Facilitates rapid dermal and mucosal absorption, bypassing the stratum corneum that typically protects lab workers.
-
The Payload (T198wt): Once intracellular, this wild-type protein variant may exert biological activity (e.g., kinase signaling, phosphorylation interference) on the operator's own tissues.
Critical Warning: Standard "splash protection" is insufficient. Any dermal contact must be treated as a potential systemic exposure event due to the permeation kinetics of the R8 tail [2].
Risk Assessment & Containment Matrix
The following matrix dictates the operational safety tier based on the physical state of the reagent.
| Physical State | Primary Route of Exposure | Risk Level | Containment Requirement |
| Lyophilized Powder | Inhalation (High Risk) | Critical | Class II Biosafety Cabinet (BSC) + N99/P100 |
| Concentrated Stock (>100 µM) | Dermal/Mucosal (High Risk) | High | Class II BSC + Double Gloving |
| Diluted Working Soln (<10 µM) | Dermal (Moderate Risk) | Moderate | Benchtop with Shield (if BSC unavailable) |
| Waste/Spill | Aerosol & Dermal | Critical | Chemical Inactivation immediately |
Personal Protective Equipment (PPE) Specifications
The choice of PPE for R8-T198wt is governed by permeation resistance , not just barrier strength.
A. Hand Protection (The Double-Glove System)
R8 peptides can facilitate the transport of small molecules through micro-defects in gloves.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Purple) – Acts as a breach indicator.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (tested to ASTM D6978 standards for chemotherapy drugs).
-
Protocol: Tape the outer glove cuff to the lab coat sleeve (Tyvek) to create a sealed "chem-bio" suit effect.
B. Respiratory Protection[1][2]
-
Routine Handling: Work must be performed inside a certified Class II Type A2 Biosafety Cabinet .
-
Powder Weighing (Open Bench): Prohibited. If a balance is not in a hood, use a PAPR (Powered Air Purifying Respirator) or a fit-tested N99/P100 mask. R8 powder is a potent respiratory irritant [3].
C. Body Protection[1][2]
-
Standard: Front-closing lab coat (cotton/poly blend) is insufficient for concentrated stocks.
-
Required: Disposable Tyvek® or chemically impervious apron/sleeves. R8 conjugates soak into cotton instantly, holding the agent against the skin.
Operational Workflow: Donning & Handling
The following logic flow ensures a "Zero-Skin-Contact" environment.
Figure 1: Decision logic for PPE selection and workflow based on the physical state of the R8-T198wt conjugate.
Decontamination & Disposal
Peptides are robust, but R8 sequences are susceptible to oxidative cleavage and hydrolysis.
Chemical Inactivation Protocol
Do not autoclave R8-T198wt as the primary disposal method without prior chemical inactivation (to prevent aerosolization of active peptides during the exhaust cycle).
-
Primary Inactivation Agent: 10% Sodium Hypochlorite (Bleach) .
-
Contact Time: Minimum 20 minutes .
-
Procedure:
-
Aspirate liquid waste into a trap containing concentrated bleach (final concentration >10%).
-
Wipe down BSC surfaces with 10% bleach, followed by 70% Ethanol (to remove corrosive residue).
-
Emergency Response: Exposure Pathways
If exposure occurs, speed is critical. The R8 peptide begins cellular uptake within minutes .
Figure 2: Emergency response triage. Note the specific instruction NOT to scrub skin, as abrasion enhances peptide penetration.
References
-
Guidotti, G., et al. (2017). "Cell-Penetrating Peptides: From Basic Research to Clinics." Trends in Pharmacological Sciences. Available at: [Link]
-
Koren, E., & Torchilin, V. P. (2012). "Cell-penetrating peptides: breaking through to the other side." Trends in Molecular Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
